molecular formula C9H9F3O2 B176105 2-(4-(Trifluoromethoxy)phenyl)ethanol CAS No. 196811-90-2

2-(4-(Trifluoromethoxy)phenyl)ethanol

Cat. No.: B176105
CAS No.: 196811-90-2
M. Wt: 206.16 g/mol
InChI Key: RILZRCJGXSFXNE-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)ethanol is a useful research compound. Its molecular formula is C9H9F3O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILZRCJGXSFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444352
Record name 2-[4-(Trifluoromethoxy)phenyl]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196811-90-2
Record name 2-[4-(Trifluoromethoxy)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Trifluoromethoxy)phenyl]ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-(4-(Trifluoromethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 196811-90-2 [1][2][3]

Abstract

This technical guide provides a comprehensive analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol , a critical fluorinated building block in modern medicinal chemistry. Characterized by the presence of a trifluoromethoxy (-OCF


) group, this compound serves as a strategic bioisostere for modulating lipophilicity, metabolic stability, and membrane permeability in drug candidates.[4] This document details its physicochemical properties, industrial synthesis protocols, and application in Structure-Activity Relationship (SAR) studies, specifically targeting central nervous system (CNS) and metabolic disorder therapeutics.

Chemical Identity & Physicochemical Properties

The trifluoromethoxy group is often termed a "super-halogen" due to its high electronegativity and lipophilicity. In the context of this compound, this moiety significantly alters the electronic landscape of the phenyl ring compared to its non-fluorinated or trifluoromethyl analogs.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 196811-90-2
IUPAC Name 2-[4-(Trifluoromethoxy)phenyl]ethanol
Molecular Formula C

H

F

O

Molecular Weight 206.16 g/mol
SMILES OCCc1ccc(OC(F)(F)F)cc1
Appearance Colorless to pale yellow liquid
Boiling Point 83–86 °C (at 7.0 mmHg)
Density 1.277 g/mL (at 25 °C)
LogP (Predicted) ~2.4 (Enhanced lipophilicity vs. phenylethanol)

Strategic Role in Medicinal Chemistry

The -OCF


 substituent is not merely a hydrophobic spacer; it possesses unique conformational properties. The C-O-C bond angle allows the -CF

group to adopt an orthogonal orientation relative to the aromatic ring, often improving binding affinity in hydrophobic pockets where planar substituents fail.
Key Mechanistic Advantages:
  • Metabolic Blockade: The -OCF

    
     group at the para-position blocks CYP450-mediated hydroxylation, extending the half-life (
    
    
    
    ) of the parent scaffold.
  • Lipophilicity Modulation: It increases lipophilicity (

    
     vs. H) without the steric bulk associated with a tert-butyl group, facilitating Blood-Brain Barrier (BBB) penetration.
    
  • Bioisosterism: It acts as a stable bioisostere for chlorides or methyl groups, often improving potency due to halogen bonding interactions with receptor backbones.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for incorporating this building block into a lead optimization campaign.

SAR_Logic Start Lead Compound Optimization (Poor Metabolic Stability) Check_Site Identify Metabolic Hotspot (Para-position of Phenyl Ring) Start->Check_Site Decision Select Substituent Strategy Check_Site->Decision Route_CF3 Try -CF3 (Trifluoromethyl) High Lipophilicity, Strong EWG Decision->Route_CF3 Steric Bulk Tolerated Route_OCF3 Try -OCF3 (Trifluoromethoxy) Unique Conformation, H-Bond Acceptor Potential Decision->Route_OCF3 Need Orthogonal Geometry Outcome_1 Result: Improved t1/2 Potential Solubility Issues Route_CF3->Outcome_1 Outcome_2 Result: Improved t1/2 + BBB Penetration Maintained H-Bond Network Route_OCF3->Outcome_2

Figure 1: Decision matrix for selecting the trifluoromethoxy moiety during lead optimization.

Synthesis & Manufacturing Protocols

While several routes exist, the most robust and scalable method involves the reduction of the corresponding phenylacetic acid precursor. This route avoids the use of unstable organometallic intermediates often required in cross-coupling approaches.

Primary Route: Reduction of 4-(Trifluoromethoxy)phenylacetic Acid

Precursor: 4-(Trifluoromethoxy)phenylacetic acid (CAS 4315-07-5).

Reagents & Materials:
  • Substrate: 4-(Trifluoromethoxy)phenylacetic acid (1.0 eq)

  • Reducing Agent: Borane-Tetrahydrofuran Complex (BH

    
    ·THF, 1.0 M, 1.2 eq) or Lithium Aluminum Hydride (LiAlH
    
    
    
    )
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching: Methanol, 1M HCl

Step-by-Step Protocol:
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solubilization: Dissolve 4-(trifluoromethoxy)phenylacetic acid (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add the BH

    
    ·THF complex (12 mmol) over 30 minutes. Note: Gas evolution (H
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the acid spot.

  • Quenching: Cool back to 0 °C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Follow with 1M HCl (20 mL).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is typically >95% pure but can be distilled (bp 83-86 °C @ 7 mmHg) or purified via silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow

Synthesis_Pathway Precursor 4-(Trifluoromethoxy) phenylacetic acid Intermediate Borate Complex Precursor->Intermediate Reduction Reagent BH3·THF or LiAlH4 (0°C -> RT) Reagent->Intermediate Quench MeOH / HCl Quench Intermediate->Quench Product 2-(4-(Trifluoromethoxy) phenyl)ethanol (>95% Yield) Quench->Product Hydrolysis

Figure 2: One-pot reduction pathway from the carboxylic acid precursor.

Safety & Handling (MSDS Highlights)

Handling fluorinated aromatic alcohols requires adherence to strict safety protocols due to potential irritant properties and acute toxicity profiles.

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.
Sensitization H334May cause allergy or asthma symptoms if inhaled.
Irritation H315/H319Causes skin irritation / Causes serious eye irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: All operations involving heating or open vessels must be conducted in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over long periods.

References

  • Sigma-Aldrich. 2-[4-(Trifluoromethoxy)phenyl]ethanol Product Specification. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884657, 2-[4-(Trifluoromethoxy)phenyl]ethanol. Retrieved from [2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wang, J., et al. (2014). The Role of the Trifluoromethoxy Group in Medicinal Chemistry. Chemical Reviews.

Sources

2-(4-(Trifluoromethoxy)phenyl)ethanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight of 2-(4-(Trifluoromethoxy)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, focusing on the determination and significance of its molecular weight. Designed for professionals in chemical research and pharmaceutical development, this document elucidates the compound's molecular structure, details the precise calculation of its molecular weight, and contextualizes its importance through an examination of its physicochemical properties. Furthermore, we discuss the strategic role of the trifluoromethoxy moiety in medicinal chemistry and present a standardized protocol for the empirical verification of the molecular weight via mass spectrometry. This guide serves as an essential resource, blending fundamental chemical principles with practical applications relevant to contemporary drug discovery and organic synthesis.

Introduction and Strategic Importance

This compound is an aromatic alcohol that has garnered interest within the scientific community, particularly as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a phenylethanol backbone substituted with a trifluoromethoxy group, imparts unique properties that are highly valuable in the design of novel therapeutic agents.

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug development. Its incorporation into a molecular scaffold can significantly enhance key drug-like properties.[1] Specifically, the high lipophilicity of the -OCF₃ group can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. Moreover, it often increases metabolic stability by blocking sites susceptible to enzymatic degradation, thereby improving a drug's bioavailability and half-life.[1] Understanding the fundamental characteristics of building blocks like this compound, starting with its precise molecular weight, is a foundational step in harnessing its potential for creating more effective and stable pharmaceuticals.

Molecular Identity and Structure

A precise understanding of a compound's identity begins with its fundamental descriptors and its two-dimensional structure, which dictates its chemical behavior and interactions.

  • Chemical Name: this compound

  • CAS Number: 196811-90-2[2]

  • Empirical Formula: C₉H₉F₃O₂[2]

The structure consists of a central benzene ring. An ethanol group (-CH₂CH₂OH) is attached to the first carbon of the ring. At the opposite position (para, or position 4), a trifluoromethoxy group (-OCF₃) is attached. This arrangement is visualized in the diagram below.

Caption: 2D Structure of this compound.

Calculation of Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is calculated by summing the atomic weights of all atoms present in the empirical formula. The empirical formula for this compound is C₉H₉F₃O₂.

The calculation proceeds as follows, using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Fluorine (F): 18.998 u

  • Oxygen (O): 15.999 u

Step-by-Step Calculation:

  • Mass of Carbon: 9 atoms × 12.011 u/atom = 108.099 u

  • Mass of Hydrogen: 9 atoms × 1.008 u/atom = 9.072 u

  • Mass of Fluorine: 3 atoms × 18.998 u/atom = 56.994 u

  • Mass of Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

Total Molecular Weight: MW = 108.099 + 9.072 + 56.994 + 31.998 = 206.163 g/mol

This calculated value aligns with the molecular weight provided by major chemical suppliers.[2]

Physicochemical Properties

The molecular weight directly influences the physical properties of a compound. The following table summarizes the key physicochemical data for this compound, which is essential for its handling, application in reactions, and formulation.

PropertyValueSource
Molecular Weight 206.16 g/mol [2]
Molecular Formula C₉H₉F₃O₂[2]
CAS Number 196811-90-2
Appearance Not specified, likely a liquid or low-melting solid-
Density 1.2774 g/mL at 25 °C
Boiling Point 83-86 °C at 7.0 mmHg
Flash Point 78 °C (172.4 °F) - closed cup
InChI Key RILZRCJGXSFXNE-UHFFFAOYSA-N
SMILES String OCCc1ccc(OC(F)(F)F)cc1

Protocol for Experimental Verification of Molecular Weight

To ensure trustworthiness and validate theoretical calculations, empirical data is paramount. The molecular weight of a synthesized or procured batch of this compound can be definitively confirmed using Mass Spectrometry (MS).

Objective: To confirm the molecular weight of this compound by identifying the molecular ion peak (M⁺) or a related adduct peak.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent should ensure complete dissolution and compatibility with the ESI source.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure mass accuracy.

    • Set the ESI source to positive or negative ion mode. For this molecule, positive mode is likely to yield the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and efficient ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for instance, m/z 50-500, to ensure capture of the expected molecular ion.

  • Data Analysis:

    • Examine the resulting spectrum for the expected ions.

      • In positive mode, look for a peak at m/z 207.17 ([M+H]⁺, from 206.16 + 1.01).

      • Also, look for a potential sodium adduct at m/z 229.15 ([M+Na]⁺, from 206.16 + 22.99).

    • The observed m/z value should match the theoretical value within the mass accuracy tolerance of the instrument (typically <5 ppm for high-resolution MS).

This experimental workflow provides a self-validating system, where the theoretically calculated molecular weight is rigorously confirmed by empirical measurement, a cornerstone of chemical and pharmaceutical quality control.

MS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis SamplePrep 1. Prepare Dilute Sample (e.g., 1 mg/mL in Methanol) InstrumentCal 2. Calibrate Mass Spectrometer SamplePrep->InstrumentCal Setup 3. Set ESI Source Parameters (Positive Ion Mode) InstrumentCal->Setup Infuse 4. Infuse Sample into MS Setup->Infuse Acquire 5. Acquire Spectrum (m/z 50-500) Infuse->Acquire Analyze 6. Identify Molecular Ion Peak (e.g., [M+H]⁺ at m/z 207.17) Acquire->Analyze Validate 7. Compare Observed m/z with Theoretical Value Analyze->Validate Result Validation Complete Validate->Result

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Conclusion

The molecular weight of this compound is a fundamental constant, determined to be 206.16 g/mol based on its atomic composition. This value is not merely a number but a critical parameter that underpins its physicochemical properties and dictates its behavior in chemical reactions and biological systems. For professionals in drug development, a precise knowledge of this value—and the methods to verify it—is indispensable for stoichiometric calculations, analytical characterization, and the rational design of new chemical entities. The presence of the trifluoromethoxy group makes this compound and its derivatives particularly promising, underscoring the importance of a thorough understanding of their core chemical attributes.

References

  • The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Acme Organics. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

  • Flufenamic acid. Wikipedia. [Link]

  • Showing Compound 2-Phenylethanol (FDB012152). FooDB. [Link]

  • (+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to 2-(4-(Trifluoromethoxy)phenyl)ethanol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-(trifluoromethoxy)phenyl)ethanol, a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. We will delve into its structure, physicochemical properties, plausible synthetic routes, and analytical methodologies. Furthermore, we will explore its potential biological activities and applications in drug development, drawing insights from its structural analogues and the established role of the trifluoromethoxy group in modulating pharmacokinetic and pharmacodynamic properties.

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] It is more lipophilic and metabolically stable than a methoxy group, and its strong electron-withdrawing nature can significantly alter the acidity and reactivity of nearby functional groups.[2]

This compound belongs to the phenylethanol class of compounds. The parent compound, 2-phenylethanol, is a naturally occurring aromatic alcohol with a characteristic rose-like odor, widely used in the fragrance and food industries.[3] It also exhibits antimicrobial and bacteriostatic properties, primarily by disrupting the cell membranes of microorganisms.[4] The incorporation of a trifluoromethoxy group at the para-position of the phenyl ring is anticipated to modulate these properties, potentially leading to novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Chemical Formula C₉H₉F₃O₂[5]
Molecular Weight 206.16 g/mol [5]
CAS Number 196811-90-2[5]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point 83-86 °C at 7.0 mmHg[5]
Density 1.2774 g/mL at 25 °C[5]
SMILES OCCc1ccc(OC(F)(F)F)cc1[5]
InChI 1S/C9H9F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2[5]

Synthesis of this compound

A robust and scalable synthetic route is crucial for the accessibility of this compound for research and development purposes. Based on established chemical transformations, a highly plausible and efficient synthesis involves the reduction of the commercially available carboxylic acid precursor, 4-(trifluoromethoxy)phenylacetic acid.

Proposed Synthetic Pathway

The most direct route to this compound is the reduction of 4-(trifluoromethoxy)phenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting carboxylic acids to their corresponding primary alcohols in high yield.[6]

Synthesis of this compound reactant 4-(Trifluoromethoxy)phenylacetic Acid product This compound reactant->product Reduction reagent 1. LiAlH₄, THF 2. H₂O workup reagent->reactant:e

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the lithium aluminum hydride reduction of carboxylic acids and should be adapted and optimized for the specific substrate.[7]

Materials:

  • 4-(Trifluoromethoxy)phenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 4-(trifluoromethoxy)phenylacetic acid in anhydrous THF under a nitrogen atmosphere.

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride is added portion-wise to the stirred solution, controlling the rate of addition to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): The reaction mixture is cooled to 0 °C. The reaction is quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH solution, and finally more water.[8] This procedure is exothermic and requires careful execution.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons and the aromatic protons. The ethyl group should appear as two triplets, one for the methylene group adjacent to the hydroxyl group and another for the methylene group attached to the aromatic ring. The aromatic protons will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton will be a broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two aliphatic carbons and the aromatic carbons. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.16. Common fragmentation patterns for phenylethanols include the loss of water (M-18) and cleavage of the C-C bond between the two ethyl carbons.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for method development.[9] Detection can be achieved using a UV detector, likely at a wavelength around 220 nm.[9]

Potential Applications in Drug Development

While specific biological data for this compound is not yet widely published, its structural features suggest several promising avenues for investigation in drug discovery.

Antimicrobial and Antifungal Activity

The parent compound, 2-phenylethanol, is known for its antimicrobial properties.[3] The introduction of the lipophilic and metabolically robust trifluoromethoxy group could enhance this activity or broaden its spectrum. It is plausible that this compound could serve as a lead compound for the development of new antimicrobial or antifungal agents.

Intermediate in the Synthesis of Bioactive Molecules

Perhaps the most significant application of this compound is as a versatile intermediate in the synthesis of more complex drug candidates.[] Its primary alcohol functionality allows for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This makes it a valuable building block for introducing the 4-(trifluoromethoxy)phenylethyl moiety into larger molecular scaffolds. The precursor, 4-(trifluoromethoxy)phenylacetic acid, is known to be used in the synthesis of compounds with anti-inflammatory and analgesic properties.[11]

Applications start This compound app1 Antimicrobial / Antifungal Agent start->app1 app2 Intermediate for Drug Synthesis start->app2 app3 Anti-inflammatory Agents app2->app3 app4 Analgesic Agents app2->app4 app5 Other Bioactive Molecules app2->app5

Sources

Technical Guide: Mass Spectrometry Profiling of 2-(4-(Trifluoromethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol (CAS: 196811-90-2), a fluorinated aromatic alcohol increasingly relevant in medicinal chemistry for its metabolic stability and lipophilicity. This document is designed for analytical chemists and drug metabolism researchers, providing a self-validating framework for detection, quantification, and structural confirmation. We explore both Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for high-sensitivity quantification, supported by mechanistic fragmentation pathways.

Part 1: Physicochemical Profile & MS Readiness

Before instrument calibration, one must understand the analyte's behavior in the gas and liquid phases. The trifluoromethoxy (-OCF


) group significantly alters the ionization potential and lipophilicity compared to the parent 2-phenylethanol.
PropertyValue / CharacteristicMS Implication
Formula C

H

F

O

Monoisotopic Mass: 206.0555 Da
Structure p-substituted phenylethanolPrimary alcohol dictates fragmentation; -OCF

directs electron density.[1]
LogP ~2.6 (Predicted)High retention on C18 columns; suitable for organic solvent extraction (LLE).
pKa ~14 (Alcohol -OH)Neutral at physiological pH; requires adduct formation or derivatization for high-sensitivity ESI.
Boiling Point ~240°CAmenable to GC-MS without derivatization, though silylation improves peak shape.

Part 2: Fragmentation Mechanisms (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable cleavage driven by the aromatic ring and the hydroxyl group. The spectrum is dominated by benzylic cleavage and rearrangement ions.

Core Fragmentation Pathway

The molecular ion (M


, m/z 206 ) is typically weak due to the lability of the aliphatic alcohol chain. The two primary degradation routes are:
  • Benzylic Cleavage (Alpha to Ring): The bond between the

    
     and 
    
    
    
    carbons of the ethyl chain breaks, generating the resonance-stabilized 4-(trifluoromethoxy)benzyl cation (m/z 175) . This is often the base peak or a major ion.
  • McLafferty-like Rearrangement: Similar to 2-phenylethanol, the molecule can eliminate a neutral formaldehyde (CH

    
    O) or undergo hydrogen transfer to form the 4-(trifluoromethoxy)toluene radical cation (m/z 176) .
    
Visualization of Fragmentation Logic

The following diagram illustrates the causal pathways for the generation of key diagnostic ions.

FragmentationPathway M Molecular Ion (M+) [C9H9F3O2]+ m/z 206 Benzyl Benzylic Cation [C8H6F3O]+ m/z 175 M->Benzyl - CH2OH (31 Da) Toluene Radical Cation [C8H7F3O]+ m/z 176 M->Toluene - CH2O (30 Da) (Rearrangement) CF3 Trifluoromethyl Ion [CF3]+ m/z 69 M->CF3 Inductive Cleavage Tropylium Subst. Tropylium Ion (Rearrangement) m/z 175 Benzyl->Tropylium Ring Expansion

Figure 1: Proposed EI fragmentation pathways. The stability of the benzylic cation (m/z 175) makes it the primary diagnostic peak.

Part 3: LC-MS/MS Method Development (ESI)

For pharmacokinetic (PK) studies or trace analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is preferred.

Ionization Strategy

The target compound lacks a basic nitrogen, making protonation ([M+H]


) difficult in standard acidic mobile phases.
  • Recommended Mode: Positive ESI with Ammonium Adducts.

  • Target Ion: [M + NH

    
    ]
    
    
    
    at m/z 224.1 .
  • Alternative: Sodium adduct [M + Na]

    
      at m/z 229.0  (Note: Sodium adducts fragment poorly in MS/MS; use for SIM only).
    
Transition Monitoring (MRM)

For quantitative analysis (QqQ), use the ammonium adduct as the precursor.

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
224.1 [M+NH

]

175.0 15 - 20Loss of NH

+ CH

O + H

O (Formation of Benzyl Cation)
224.1 [M+NH

]

207.1 5 - 10Loss of NH

(Protonated Molecule)
224.1 [M+NH

]

69.0 35 - 40Formation of CF

(High Energy Confirmatory)

Part 4: Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol ensures the removal of polar matrix interferences while recovering the lipophilic target.

  • Aliquot: Transfer 100 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of deuterated analog (e.g., 2-phenylethanol-d5) at 1 µg/mL.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean glass vial and evaporate to dryness under N

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:MeOH + 10mM Ammonium Formate).

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 10% B (Re-equilibration)

Part 5: Data Interpretation & Troubleshooting[2]

Common Interferences[1][2]
  • Plasticizers: Phthalates often appear in ESI+; ensure glass vials are used during reconstitution.

  • In-Source Fragmentation: If the [M+NH

    
    ]
    
    
    
    signal is unstable, the molecule may be losing water (m/z 206 -> 188) in the source. Solution: Lower the Desolvation Temperature (e.g., from 500°C to 350°C) and Cone Voltage.
Verification Checklist[2]

References

  • Sigma-Aldrich. 2-[4-(Trifluoromethoxy)phenyl]ethanol Product Specification. Retrieved from

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 4-(Trifluoromethyl)benzyl alcohol (Analogous Fragmentation). Retrieved from

  • MassBank. Mass Spectrum of 2-Phenylethanol (Backbone Reference). Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP001476. Retrieved from

  • PubChem. Compound Summary: 2-[4-(Trifluoromethoxy)phenyl]ethanol.[2] CID 24884657.[2] Retrieved from

Sources

Lipophilicity of trifluoromethoxy compounds

The Trifluoromethoxy Motif ( ): A Physicochemical & Synthetic Guide for Medicinal Chemistry

Executive Summary

The trifluoromethoxy group (

This guide analyzes the




12

Part 1: The Physicochemical Profile[3]

The Lipophilic "Fluorine Sheath"

The defining feature of the

  • Mechanism: The three fluorine atoms create a region of high electron density but low polarizability (the "fluorine sheath"). This sheath repels water molecules and enhances partitioning into lipid bilayers.

  • Comparison: While a methoxy group (

    
    ) is electron-donating and relatively hydrophilic due to the oxygen's exposure to hydrogen bond donors, the 
    
    
    group withdraws electrons, reducing the basicity of the ether oxygen and effectively "masking" it from aqueous solvation.
The Orthogonal Conformation (The "Anomeric" Twist)

Unlike the methoxy group, which typically lies planar to an aromatic ring (


orthogonal conformation

  • Electronic Causality: This is driven by a hyperconjugative interaction (anomeric effect) where the lone pair of the oxygen donates into the low-lying

    
     antibonding orbital of the C-F bond (
    
    
    ). This interaction is energetically more favorable than conjugation with the aromatic
    
    
    -system.
  • Drug Design Implication: This twist creates a distinct 3D shape vector, allowing

    
     compounds to fit into hydrophobic pockets that planar analogues cannot access.
    
Metabolic Stability

The C-F bond is among the strongest in organic chemistry (~116 kcal/mol). The


Part 2: Comparative Lipophilicity Data

The following table aggregates Hansch



1

Table 1: Substituent Parameters for SAR Optimization

SubstituentHansch

Value
Hammett

Hammett

Conformation (Ar-X)Key Feature

0.000.000.00N/AReference

-0.02-0.270.12Planar (

)
H-bond Acceptor

0.710.230.37PlanarClassical Halogen

0.880.540.43RotatingStrong EWG

1.04 0.35 0.38 Orthogonal (

)
Lipophilic Champion

1.440.500.40OrthogonalHighest Lipophilicity

Data Sources: Hansch et al. (1991), Bioorganic & Medicinal Chemistry.

Part 3: Visualization of Logic & Workflow

Diagram 1: Physicochemical Causality

This diagram illustrates the logical flow from atomic properties to macroscopic drug behavior.

OCF3_PropertiesF_Atoms3x Fluorine AtomsElectronegativityHigh ElectronegativityF_Atoms->ElectronegativityLipophilicityIncreased Lipophilicity(High logP)F_Atoms->LipophilicityFluorine SheathMetabolismBlocked O-DealkylationF_Atoms->MetabolismStrong C-F BondsAnomericn(O) -> sigma*(C-F)InteractionElectronegativity->AnomericLow lying sigma*ConformationOrthogonal Conformation(~90 deg Twist)Anomeric->ConformationHyperconjugationBindingUnique 3DPocket FitConformation->BindingPermeabilityEnhanced MembranePermeabilityLipophilicity->Permeability

Caption: Causality chain linking the atomic properties of fluorine to the macroscopic pharmacokinetic benefits of the trifluoromethoxy group.

Part 4: Experimental Protocols

Protocol A: Synthesis via Silver-Mediated Trifluoromethoxylation

Context: Installing

Reagents:

  • Substrate: Aryl stannane (

    
    ) or Aryl boronic acid (
    
    
    ).
  • Reagent:

    
     (Silver trifluoromethoxide) - Note: often generated in situ or used as a complex.
    
  • Oxidant: F-TEDA-BF4 (Selectfluor) or similar electrophilic fluorine source if using oxidative conditions.

  • Solvent: Acetone or Acetonitrile.

Step-by-Step Workflow (Ag-Mediated Oxidative Cross-Coupling):

  • Preparation: In a glovebox (or under strict

    
    ), charge a reaction vial with 
    
    
    (2.0 equiv), the aryl stannane substrate (1.0 equiv), and Selectfluor (1.2 equiv).
  • Solvation: Add anhydrous acetone (

    
     concentration relative to substrate).
    
  • Reaction: Seal the vial and stir at room temperature (

    
    ) for 12–24 hours. Self-Validation: The reaction mixture should darken as silver precipitates.
    
  • Quench: Filter the mixture through a pad of Celite to remove silver salts. Wash with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.

    • Note:

      
       compounds are non-polar; they often elute quickly (high 
      
      
      ) in non-polar solvent systems (e.g., 100% Hexanes or 5% EtOAc/Hex).
Protocol B: High-Throughput Lipophilicity Measurement (HPLC )

Context: Traditional shake-flask methods are slow. This HPLC protocol uses retention time on a hydrophobic column to correlate with

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

    
    ).
    
  • Mobile Phase: Isocratic Methanol/Water (75:25) buffered to pH 7.4 (using MOPS or Phosphate) to mimic physiological pH.

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm.

Procedure:

  • Calibration Standard Preparation: Prepare a mix of 5 reference compounds with known

    
     values spanning the expected range (e.g., Acetophenone [1.58], Benzene [2.13], Toluene [2.73], Naphthalene [3.30], Phenanthrene [4.46]).
    
  • Sample Preparation: Dissolve the

    
     test compound in Methanol (
    
    
    ).
  • Data Acquisition: Inject standards first to establish a calibration curve (

    
     vs 
    
    
    ). Inject test samples.
  • Calculation (

    
    ):  Calculate the capacity factor 
    
    
    :
    
    
    (Where
    
    
    is retention time and
    
    
    is the dead time, usually determined by Uracil injection).
  • Correlation: Plot

    
     vs. known 
    
    
    of standards. Use the linear regression equation (
    
    
    ) to calculate the
    
    
    of the
    
    
    analog.

Part 5: Case Study in Drug Design

Riluzole (Rilutek)[6]
  • Indication: Amyotrophic Lateral Sclerosis (ALS).

  • Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

  • Role of

    
    : 
    
    • Bioavailability: The

      
       group pushes the 
      
      
      to ~3.5, ensuring excellent Blood-Brain Barrier (BBB) penetration, critical for a CNS drug.
    • Metabolic Shield: The 6-position of the benzothiazole ring is prone to oxidation. The

      
       blocks this site, prolonging half-life.
      
    • Binding: The orthogonal conformation aids in blocking voltage-gated sodium channels, the primary mechanism of action.

Riluzole_LogicDrugRiluzole ScaffoldOCF3-OCF3 Group(Position 6)Drug->OCF3Effect1Increases logP to ~3.5OCF3->Effect1Effect2Prevents P450 OxidationOCF3->Effect2Outcome1High CNS PenetrationEffect1->Outcome1Outcome2Extended Half-lifeEffect2->Outcome2

Caption: Structural logic of Riluzole, highlighting how the OCF3 group drives CNS efficacy.

References

  • Physicochemical Parameters: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Conformational Analysis: Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. ChemBioChem, 6, 2244. Link

  • Synthesis (Ag-Mediated): Liu, J. B., et al. (2015). Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Angewandte Chemie International Edition, 54(40), 11839-11842. Link

  • Riluzole Pharmacology: Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. Link

  • Lipophilicity Protocols: Lombardo, F., et al. (2000). ElogP: A High-Throughput Method for Lipophilicity Measurement.[3][4] Journal of Medicinal Chemistry, 43(15), 2922-2928. Link

Methodological & Application

HPLC analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol

Executive Summary & Scientific Context

This compound (CAS: 117276-03-2) is a critical fluorinated building block in the synthesis of pharmaceutical active ingredients (APIs). The trifluoromethoxy group (–OCF


) is increasingly utilized in medicinal chemistry as a "super-lipophilic" bioisostere, enhancing metabolic stability and membrane permeability compared to methoxy or chloro substituents [1].

The Analytical Challenge: While the phenylethanol core is relatively polar, the para-substitution of the –OCF


 group introduces significant hydrophobicity (Hansch 

parameter +1.04) [1]. This duality requires a chromatographic system that balances the retention of the lipophilic tail with the peak shape requirements of the hydroxyl headgroup.

This guide presents two orthogonal protocols:

  • Protocol A (Standard): A robust C18 Reversed-Phase method for routine purity assay.

  • Protocol B (High-Selectivity): A Pentafluorophenyl (PFP) method for separating critical positional isomers and fluorinated impurities.

Analytical Method Development Strategy

Mechanistic Considerations
  • Stationary Phase Selection:

    • C18 (Octadecyl): The primary choice for hydrophobicity-based separation. The –OCF

      
       group will drive retention significantly later than unsubstituted 2-phenylethanol.
      
    • PFP (Pentafluorophenyl):[1] Recommended for impurity profiling. PFP phases utilize

      
      -
      
      
      
      interactions and fluorine-fluorine retention mechanisms, offering superior selectivity for separating des-fluoro or positional isomers (e.g., ortho- vs. para- substitution) [2].
  • Detection (UV-Vis):

    • The benzene ring exhibits a primary absorption band (E-band) at ~210 nm and a secondary band (B-band) at ~254-260 nm.

    • Recommendation: Use 210 nm for maximum sensitivity (quantification of trace impurities) and 254 nm for specificity (confirmation of aromaticity) [3].

Decision Logic Diagram

MethodSelection Start Start: Sample Analysis Goal Define Goal Start->Goal Routine Routine Purity / Assay Goal->Routine High Throughput Impurity Isomer/Impurity Profiling Goal->Impurity Complex Matrix C18 Protocol A: C18 Column (Hydrophobic Retention) Routine->C18 PFP Protocol B: PFP Column (F-F & Pi-Pi Selectivity) Impurity->PFP Result1 Report Purity % C18->Result1 Result2 Identify Isomers PFP->Result2

Figure 1: Decision tree for selecting the appropriate stationary phase based on analytical goals.

Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).[2]

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (ACN) and dilute to volume with water (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL for assay.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol A: Standard C18 Method (Routine Assay)

Best for: Raw material release testing and reaction monitoring.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentHigh surface area C18 provides stable retention for lipophilic –OCF

species.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.5) suppresses silanol activity, sharpening the alcohol peak.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has lower UV cutoff than MeOH, essential for 210 nm detection.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 210 nm (Ref 360 nm)Maximize signal-to-noise ratio.
Injection Vol 5.0 µLPrevent column overload.

Gradient Table (Protocol A):

Time (min) % Mobile Phase B
0.0 30
10.0 90
12.0 90
12.1 30

| 15.0 | 30 (Re-equilibration) |

Predicted Retention Time: ~6.5 - 7.5 minutes.[3][4]

Protocol B: PFP Method (High Selectivity)

Best for: Separating the target from des-fluoro impurities or positional isomers (e.g., 2-(3-(trifluoromethoxy)phenyl)ethanol).

ParameterSpecificationRationale
Column Phenomenex Kinetex F5 or Thermo Fluophase PFP (150 x 4.6 mm, 2.6 µm)Fluorinated phase interacts specifically with the –OCF

group [2].
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Buffer controls ionization of potential acidic impurities.
Mobile Phase B Methanol (LC-MS Grade)MeOH promotes

-

interactions on PFP phases better than ACN.
Flow Rate 0.8 mL/minLower flow for core-shell particles (if using Kinetex).
Detection UV @ 254 nmSelective for aromatic ring; reduces baseline drift from MeOH.

Validation & System Suitability

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the system must pass the following criteria before sample analysis.

System Suitability Parameters (SST)
ParameterAcceptance Criteria
Precision (RSD)

0.5% for retention time;

1.0% for Area (n=5 injections)
Tailing Factor (

)
0.9

1.3 (Critical for alcohol peak shape)
Resolution (

)

between analyte and nearest impurity
Theoretical Plates (N)

Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Regression:

    
    .[2]
    
  • LOD/LOQ: Estimated at 0.5 µg/mL (LOD) and 1.5 µg/mL (LOQ) at 210 nm.

Troubleshooting Guide

Troubleshooting Problem1 Peak Tailing Cause1 Silanol Interaction (-OH group) Problem1->Cause1 Fix1 Increase Buffer Conc. or Lower pH Cause1->Fix1 Problem2 Retention Drift Cause2 Temp Fluctuation or Phase Collapse Problem2->Cause2 Fix2 Use Column Oven (30°C) Ensure >5% Organic Cause2->Fix2 Problem3 Ghost Peaks Cause3 Carryover of Lipophilic -OCF3 Problem3->Cause3 Fix3 Add Needle Wash: 90% ACN Cause3->Fix3

Figure 2: Troubleshooting logic for common issues with fluorinated alcohols.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Chromatography A, 1217(32), 5208-5225.

  • University of Toronto. (n.d.). Interpreting UV-Vis Spectra: Benzenoid Bands.

  • PubChem. (2021).[5] 2-[4-(Trifluoromethoxy)phenyl]ethanol Compound Summary.

Disclaimer: This protocol is a guideline derived from chemical principles and standard industry practices for fluorinated aromatics. Validation is required for GMP compliance.

Sources

Application Note: Quantitative Analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective detection of 2-(4-(Trifluoromethoxy)phenyl)ethanol using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a significant intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its accurate quantification is critical for process monitoring, impurity profiling, and ensuring the quality of final products. The methodology described herein provides a comprehensive workflow, from sample preparation to data analysis, and has been structured to meet the rigorous standards of research, development, and quality control laboratories.

Introduction and Scientific Rationale

This compound is a fluorinated aromatic alcohol. The trifluoromethoxy (-OCF₃) group imparts unique properties, including increased metabolic stability and lipophilicity, making it a valuable building block in drug discovery. The accurate detection of this compound, whether as a product or a potential impurity, is paramount for ensuring the safety and efficacy of pharmaceutical products[1][2].

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. The inherent volatility of this compound makes it highly amenable to GC separation. The mass spectrometer provides unparalleled specificity and sensitivity, allowing for unambiguous identification based on the molecule's unique mass fragmentation pattern and precise quantification even at trace levels[1]. This protocol is developed based on established principles for analyzing semi-volatile organic compounds and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and robustness[3][4].

Principle of the Method

The methodology hinges on the synergistic combination of two powerful techniques.

  • Gas Chromatography (GC): The sample, prepared in a volatile organic solvent, is injected into the GC system. The high temperature of the injection port vaporizes the sample. An inert carrier gas (Helium) transports the vaporized analytes onto a capillary column. The column, coated with a specific stationary phase, separates compounds based on their boiling points and differential affinities for the phase. This compound, being a semi-volatile compound, elutes from the column at a characteristic retention time under a programmed temperature gradient.

  • Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically 70 eV in Electron Ionization mode) bombard the molecule, causing it to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," enabling definitive identification. For quantitative analysis, specific, abundant fragment ions are monitored to enhance sensitivity and selectivity.

Experimental Workflow

The logical flow of the analytical process is designed to ensure reproducibility and minimize sources of error.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) GC_Separation GC Separation (Capillary Column) Standard_Prep->GC_Separation Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Peak_Integration Peak Identification & Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Final Report Quantification->Reporting

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials, Reagents, and Instrumentation

Standards and Reagents
  • Reference Standard: this compound, purity ≥98%.

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate, GC-grade or equivalent purity.[5][6]

  • Carrier Gas: Helium, ultra-high purity (99.999%).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[6][7]

Instrumentation

A standard Gas Chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or triple quadrupole Mass Spectrometer.

Detailed Analytical Protocol

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range for establishing linearity could be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.[8]

Sample Preparation Protocol

The choice of sample preparation is highly matrix-dependent. The following is a general liquid-liquid extraction (LLE) protocol suitable for removing polar interferences.

  • Sample Weighing: Accurately weigh a sample amount expected to contain the analyte within the calibration range into a centrifuge tube.

  • Dissolution: Add 5 mL of deionized water and vortex to dissolve.

  • Extraction: Add 5 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) using a glass pipette to a clean vial.

  • Filtration & Analysis: Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.[9]

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and matrix.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
Column DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column offering excellent separation for a wide range of semi-volatile compounds, including aromatic alcohols.[4][10]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column, which is essential for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.[11]
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial hold allows for solvent focusing. The temperature ramp ensures the analyte elutes as a sharp, symmetrical peak, well-separated from potential contaminants.[12]
MS System Agilent 5977B MSD or equivalentA sensitive and robust detector for routine quantitative work.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[10]
Ion Source Temp. 230°CAn optimized temperature that promotes efficient ionization while minimizing thermal degradation or unwanted side reactions within the source.
Quadrupole Temp. 150°CEnsures consistent mass filtering and prevents contamination of the quadrupole rods.
Transfer Line Temp. 280°CPrevents condensation of the analyte as it transfers from the GC column to the MS source.[10]
Acquisition Mode Full Scan: m/z 50-350 (for identification) Selected Ion Monitoring (SIM): m/z 175 (Quantifier), 91, 145 (Qualifiers)Full Scan is used for method development and confirming the analyte's identity by comparing its spectrum to a reference. SIM mode significantly increases sensitivity by only monitoring specific ions, making it ideal for quantification.[11]

Predicted Mass Fragmentation: The molecular ion is expected at m/z 206. The primary fragmentation involves a benzylic cleavage to form the stable [M-CH₂OH] fragment at m/z 175. Other significant fragments include the tropylium ion at m/z 91 and the phenyl ring with the -OCF₃ group after rearrangement at m/z 145.

Data Analysis and Method Validation

Identification and Quantification
  • Identification: The analyte is identified by matching the retention time of the peak in the sample chromatogram with that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum, ensuring the presence and correct ratio of the quantifier and qualifier ions.

  • Calibration: A calibration curve is generated by plotting the peak area of the quantifier ion (m/z 175) against the concentration of the working standards. A linear regression analysis is performed on the data.

  • Quantification: The concentration of this compound in the prepared sample is calculated using the linear regression equation derived from the calibration curve.

Method Validation Parameters

The analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters are defined by ICH guidelines[2][3].

Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte in a blank matrix.Ensures the signal is unambiguously from the analyte.
Linearity & Range Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.Demonstrates a proportional relationship between signal and concentration.
Accuracy (Recovery) 80-120% recovery for spiked samples at three concentration levels (low, medium, high).Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 20%.Assesses the degree of scatter between a series of measurements.[8]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of ≥ 3.The lowest amount of analyte that can be reliably detected.[12]
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of ≥ 10, with acceptable precision and accuracy.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Conclusion

The GC-MS protocol detailed in this application note provides a selective, sensitive, and robust method for the quantitative determination of this compound. The explained causality behind instrumental parameters and sample preparation steps, grounded in established analytical chemistry principles, ensures that the protocol is both effective and adaptable. By adhering to the validation framework outlined, laboratories can confidently implement this method for routine quality control, process monitoring, and research applications, ensuring data of the highest integrity.

References

  • Organomation. GC-MS Sample Preparation. Available from: [Link]

  • SCION Instruments. (2023). Sample preparation GC-MS. Available from: [Link]

  • University of Maryland. Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • Al-Subai, A. A., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1904. Available from: [Link]

  • Urban, M., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as Triphenylfluorosilane. Croatica Chemica Acta, 84(2), 221-227. Available from: [Link]

  • Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. ASMS 2016 Poster. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1472401, (+)-2,2,2-Trifluoro-1-phenylethanol. Available from: [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Available from: [Link]

  • Saini, D., et al. (2014). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 14(10). Available from: [Link]

  • Kumar, A., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5143-51. Available from: [Link]

  • Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Available from: [Link]

  • Mastronardi, F., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 102-107. Available from: [Link]

  • Al-Jammali, N. K. M., & Al-Jammali, B. M. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical and Life Sciences, 5(2), 1-10. Available from: [Link]

  • Arvaniti, O. S., & Santos, F. J. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A, 1606, 460463. Available from: [Link]

  • Sharipova, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7167. Available from: [Link]

  • Yadav, P., & Sharma, M. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. International Journal of Forensic Science, 2(2). Available from: [Link]

  • Agilent Technologies. (2024). Fully Automated Workflow for Volatile PFAS Analysis in Food Contact Materials Using GC-Triple Quadrupole MS. Available from: [Link]

  • Chromatography Forum. (2016). fluorine analysis by GC. Available from: [Link]

  • Dadfarnia, S., et al. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 3(1), 89-97. Available from: [Link]

Sources

Using 2-(4-(Trifluoromethoxy)phenyl)ethanol in metabolic stability assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Metabolic Stability Assessment for Fluorinated Alcohols Protocol Focus: 2-(4-(Trifluoromethoxy)phenyl)ethanol (CAS: 196811-90-2)

Abstract

This application note details a rigorous protocol for assessing the metabolic stability of This compound , a representative fluorinated building block used in medicinal chemistry. The trifluoromethoxy (


) group acts as a metabolically robust bioisostere, directing enzymatic clearance primarily toward the hydroxyethyl side chain. This guide provides a dual-system approach—using Liver Microsomes  (Phase I oxidation) and S9 Fractions/Hepatocytes  (Phase II conjugation)—to deconvolute metabolic clearance pathways. We define critical parameters for incubation, cofactor requirements, and LC-MS/MS quantification to ensure high-fidelity intrinsic clearance (

) data.

Introduction & Scientific Rationale

The Role of the Trifluoromethoxy Group

In modern drug design, the


 group is prized for its unique electronic properties and lipophilicity (Hansch 

). Unlike a methoxy group (

), which is prone to rapid oxidative demethylation by Cytochrome P450s (CYPs), the

bonds in

are exceptionally strong (approx. 116 kcal/mol), rendering the ether linkage resistant to metabolic cleavage [1].
Metabolic Fate of the Substrate

For This compound , the metabolic "soft spot" is the primary alcohol moiety. The stability assessment must distinguish between two competing clearance mechanisms:

  • Phase I Oxidation : Conversion to the aldehyde (via Alcohol Dehydrogenase or CYP) and subsequently to the carboxylic acid (2-(4-(trifluoromethoxy)phenyl)acetic acid).

  • Phase II Conjugation : Direct glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs).

Experimental Design Philosophy: To accurately predict in vivo half-life, a simple NADPH-supplemented microsomal assay is insufficient because it misses non-CYP pathways (like UGTs). This protocol employs a Cross-Validation Strategy :

  • System A (Microsomes + NADPH): Isolates CYP-mediated oxidation.

  • System B (Microsomes + UDPGA + Alamethicin): Isolates UGT-mediated glucuronidation.

  • System C (Hepatocytes): The "Gold Standard" integrating all pathways and membrane permeability.

Experimental Protocol

Materials & Reagents
  • Test Compound: this compound (purity >98%).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein content).

  • Cofactors:

    • Phase I: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

      
      ).
      
    • Phase II: UDPGA (Uridine 5'-diphospho-glucuronic acid) (2 mM final).

    • Pore Former: Alamethicin (25 µg/mg protein) – Critical for UGT assays to permeabilize the microsomal membrane.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

MetabolicWorkflow Start Compound Prep (1 µM in Buffer) PreInc Pre-Incubation (37°C, 10 min) Start->PreInc + Microsomes Initiation Initiation PreInc->Initiation Sampling Time Course Sampling (0, 5, 15, 30, 45, 60 min) Initiation->Sampling + NADPH (Phase I) OR + UDPGA (Phase II) Quench Quench & Precipitate (ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Centrifuge 4000g, 20 min

Figure 1: Step-by-step workflow for metabolic stability incubation. Note the branching initiation step depending on the target enzyme class.

Step-by-Step Procedure

A. Preparation of Stock Solutions

  • Dissolve test compound in DMSO to make a 10 mM stock.

  • Dilute stock in Phosphate Buffer to 2 µM (2x concentration). Note: Final organic solvent concentration in incubation must be <0.1% to avoid enzyme inhibition.

B. Microsomal Incubation (Phase I Focus)

  • Mixture Prep: In a 96-well plate, combine:

    • 300 µL of 2x Compound Solution (Final: 1 µM).

    • 270 µL of Microsome/Buffer Mix (Final protein: 0.5 mg/mL).

  • Pre-incubation: Warm plate to 37°C for 10 minutes.

  • Initiation: Add 30 µL of 20x NADPH Regenerating System.

  • Sampling: At

    
     min, transfer 50 µL of reaction mixture into 150 µL of Quench Solution.
    
  • Processing: Vortex plates for 10 min, centrifuge at 4,000 rpm for 20 min at 4°C. Inject supernatant.

C. UGT Incubation (Phase II Focus) Modification: Pre-incubate microsomes with Alamethicin on ice for 15 minutes prior to adding substrate. Substitute NADPH with UDPGA (2 mM) in the initiation step.

Analytical Method (LC-MS/MS)

Due to the lack of a basic nitrogen, this compound may show poor ionization in standard ESI+ mode.

Recommended Conditions:

  • Ionization Source: ESI Positive (if forming ammonium adducts) or APCI Positive (often better for neutral alcohols).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes.

MRM Transitions (Theoretical): Since the molecular weight is 206.16 Da:

  • Target 1 (Water Loss):

    
    
    
  • Target 2 (Ammonium Adduct):

    
    
    
  • Validation Step: Perform a Q1 scan of the 1 µM solution to determine the dominant precursor ion before finalizing the method.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining compound area ratio (Compound/IS) vs. time. The slope (


) of the linear regression represents the elimination rate constant.




Metabolic Pathway Visualization

MetabolicPathways Parent 2-(4-(Trifluoromethoxy) phenyl)ethanol Aldehyde Intermediate Aldehyde Parent->Aldehyde CYP450 / ADH (Oxidation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT + UDPGA (Phase II) Acid 2-(4-(Trifluoromethoxy) phenyl)acetic acid Aldehyde->Acid ALDH (Oxidation)

Figure 2: Predicted metabolic fate. The stability of the


 group directs metabolism to the ethanol side chain.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Signal Intensity Poor ionization of neutral alcohol.Switch to APCI source or monitor Ammonium adduct (

).
Rapid Loss at t=0 Non-specific binding (NSB) to plastic.Use glass-coated plates or add 0.05% BSA to the buffer (requires matrix matching).
No Metabolism in HLM Compound is not a CYP substrate.Run UGT assay (Phase II) or Cytosolic incubation (ADH/ALDH activity).
Non-Linear Depletion Enzyme inactivation or product inhibition.Reduce incubation time or protein concentration (try 0.1 mg/mL).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 23: Metabolic Stability). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Fisher, M. B., et al. (2000). In Vitro Glucuronidation using Human Liver Microsomes: The Kinetic Pitfall of Alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. Link

Application Notes & Protocols: Phenylethanol Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Renewed Focus on Membrane-Active Agents in the Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic agents that operate via mechanisms less prone to conventional resistance development. Phenylethanol (PEA), a naturally occurring aromatic alcohol found in sources like rose extracts and produced by various fungi, has long been recognized for its bacteriostatic and bactericidal properties.[1][2] While effective, the therapeutic window and spectrum of activity of PEA itself are limited. This has spurred significant interest in the synthesis and evaluation of phenylethanol derivatives. By chemically modifying the core PEA structure, researchers aim to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic profiles.

The primary appeal of PEA and its derivatives lies in their principal mechanism of action: the disruption of bacterial cell membranes.[2][3] These amphipathic molecules insert into the lipid bilayer, compromising its structural integrity, increasing fluidity, and causing the leakage of essential intracellular components such as potassium ions.[1][3] This physical disruption is a challenging target for bacteria to develop resistance against compared to the highly specific enzyme targets of many traditional antibiotics.

This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of phenylethanol derivatives. It offers detailed, field-proven protocols for researchers engaged in the discovery and development of new antibacterial agents, emphasizing the causal relationships between experimental design and validated outcomes.

Part I: Synthesis and Characterization of Novel Phenylethanol Derivatives

The strategic design of derivatives is crucial for modulating antibacterial activity. Modifications can alter hydrophobicity, steric hindrance, and electronic properties, all of which influence the molecule's ability to interact with and disrupt the bacterial membrane.[1][4] We present two distinct synthesis protocols, from a straightforward reduction to a more advanced polymer-based approach.

Protocol 1: Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives via Isocoumarin Reduction

This protocol describes a robust method for creating phenylethanol derivatives bearing a diol functional group through the reduction of substituted isocoumarins. This approach is valuable for generating a library of related compounds for structure-activity relationship (SAR) studies.[5]

Causality: The use of sodium borohydride (NaBH₄), a strong reducing agent, effectively opens the lactone ring of the isocoumarin precursor to yield the desired diol. Methanol serves as both a solvent and a proton source for the workup. The reaction is monitored by Thin-Layer Chromatography (TLC), a fundamental technique for tracking the consumption of starting material and the appearance of the product.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-substituted isocoumarin (10 mmol) in methanol.

  • Initial Reduction: Add sodium borohydride (40 mmol) portion-wise to the solution while stirring. Equip the flask with a condenser and reflux the mixture at 50°C under a nitrogen atmosphere for 4 hours.

  • Completion of Reaction: After the initial reflux, add an additional portion of sodium borohydride (20 mmol) and continue refluxing overnight to ensure complete conversion.

  • Monitoring: Track the reaction's progress using TLC, with a mobile phase such as petroleum ether:ethyl acetate (9:1 v/v). The disappearance of the starting isocoumarin spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure diol derivative.[5]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of a carbonyl stretch in the IR spectrum and the appearance of hydroxyl peaks are key indicators of a successful reaction.[5]

G cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Isocoumarin in Methanol add_nabh4 Add NaBH4 (40 mmol) start->add_nabh4 reflux1 Reflux at 50°C (4 hours) add_nabh4->reflux1 add_nabh4_2 Add NaBH4 (20 mmol) reflux1->add_nabh4_2 reflux2 Reflux Overnight add_nabh4_2->reflux2 workup Neutralize with HCl & Remove Methanol reflux2->workup Monitor with TLC extract Extract with Ethyl Acetate workup->extract purify Purify via Column Chromatography extract->purify characterize Characterize (NMR, IR, MS) purify->characterize

Figure 1: Synthesis workflow for phenylethanol diol derivatives.
Protocol 2: Synthesis of Phenylethyl Alcohol-Based Polymeric Nanogels

For advanced applications, incorporating the phenylethanol moiety into a polymer backbone can create nanostructures with enhanced antibacterial activity and improved biocompatibility. This protocol uses Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled polymerization technique, to create nanogels.[6]

Causality: This method, known as Polymerization-Induced Self-Assembly (PISA), leverages the changing solubility of a growing polymer chain. A hydrophilic monomer is chain-extended with a hydrophobic monomer (containing the phenylethanol group). As the hydrophobic block grows, it becomes insoluble in the reaction medium, triggering self-assembly into nanostructures like nanogels. This encapsulates the active phenylethanol core, potentially improving its delivery to bacterial cells.[6][7]

Step-by-Step Methodology:

  • Monomer Synthesis: Synthesize phenylethyl methacrylate (PMA) by reacting phenethyl alcohol with methacrylic anhydride. Purify the resulting monomer by column chromatography.[6]

  • PISA Reaction Setup: In a reaction vessel, combine a hydrophilic monomer (e.g., tetraethylene glycol methacrylate), a RAFT chain transfer agent, and a radical initiator in a suitable solvent (e.g., ethanol/water mixture).

  • Polymerization & Self-Assembly: Deoxygenate the mixture and heat to initiate polymerization. As the hydrophobic PMA monomer is added and polymerizes, the growing amphiphilic block copolymer will self-assemble in situ.

  • Monitoring & Characterization: Monitor the reaction for molecular weight and dispersity using Gel Permeation Chromatography (GPC). Characterize the resulting nanogel morphology and size using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

  • Purification: Purify the nanogel suspension by dialysis to remove unreacted monomers and other small molecules.

G cluster_monomer Monomer Prep cluster_pisa PISA Process cluster_analysis Purification & Analysis s1 Synthesize Phenylethyl Methacrylate (PMA) s2 Combine Hydrophilic Monomer, RAFT Agent, Initiator s1->s2 s3 Add Hydrophobic PMA Monomer s2->s3 s4 Initiate Polymerization (Heat) s3->s4 s5 Self-Assembly Occurs as Polymer Grows s4->s5 s6 Purify by Dialysis s5->s6 s7 Characterize (TEM, DLS, GPC) s6->s7

Figure 2: PISA workflow for phenylethanol-based nanogels.

Part II: In Vitro Evaluation of Antibacterial Activity

Once synthesized, the derivatives must be rigorously tested to quantify their antibacterial efficacy. A tiered approach, starting with primary screening and moving to quantitative and kinetic assays, provides a comprehensive profile of a compound's activity. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring data are reproducible and comparable across studies.[8][9]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the cornerstone metric for antibacterial susceptibility testing, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[9] The broth microdilution method is the gold standard for its determination.

Causality: This assay relies on exposing a standardized bacterial inoculum to a serial dilution of the test compound. Bacterial growth is assessed after a defined incubation period, typically by observing turbidity. The lack of turbidity indicates inhibition of growth. A colorimetric indicator like resazurin can also be used, which changes color in response to metabolic activity, providing a clearer endpoint.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenylethanol derivative in appropriate broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.[6]

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: Determine the MIC by visually identifying the lowest concentration of the compound that shows no turbidity. Alternatively, read the optical density (OD) at 600 nm using a plate reader.[6]

MIC_Workflow

Figure 3: Workflow for determining Minimum Inhibitory Concentration.
Protocol 4: Time-Kill Kinetic Assay

While the MIC assay determines the concentration needed for inhibition (bacteriostatic effect), the time-kill assay reveals whether a compound is bactericidal (kills bacteria) and how quickly it acts.[10][11]

Causality: This assay measures the reduction in viable bacterial cell count (CFU/mL) over time after exposure to the antibacterial agent. A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

Step-by-Step Methodology:

  • Preparation: Prepare a logarithmic-phase bacterial culture at a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in broth.

  • Exposure: Add the phenylethanol derivative at a concentration relative to its MIC (e.g., 2x, 4x, or 8x MIC). Include a growth control tube with no compound.

  • Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto agar plates.

  • Incubation & Counting: Incubate the agar plates for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to calculate the CFU/mL for each time point.

  • Analysis: Plot log₁₀ CFU/mL versus time for each concentration and the control. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.[11]

Part III: Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding how these derivatives work is paramount for rational drug design. For phenylethanol derivatives, the primary target is overwhelmingly the bacterial membrane.

Primary Mechanism: Bacterial Membrane Disruption

The amphipathic nature of phenylethanol derivatives—possessing both a hydrophobic phenyl ring and a hydrophilic alcohol group—is key to their function.[1]

  • Partitioning: The hydrophobic portion of the molecule partitions into the hydrophobic core of the bacterial lipid bilayer.[1][2]

  • Disruption: This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity.[1][12]

  • Permeabilization: The compromised membrane structure becomes permeable, leading to the uncontrolled leakage of essential small molecules and ions, such as K⁺.[3]

  • Cell Death: The loss of ionic gradients, membrane potential, and vital intracellular contents ultimately leads to metabolic arrest and cell death.[3][6]

The bacteriostatic activity of several derivatives, including phenylacetic acid and phenyllactic acid, has been directly correlated with their propensity to partition into and affect the organization of model membranes.[1]

MoA PE_deriv Phenylethanol Derivative Membrane Bacterial Cell Membrane PE_deriv->Membrane Partition Partitioning into Lipid Bilayer Membrane->Partition Fluidity Increased Membrane Fluidity Partition->Fluidity Leakage Ion (K+) & Metabolite Leakage Fluidity->Leakage Death Cell Death Leakage->Death

Figure 4: Proposed mechanism of action for phenylethanol derivatives.
Structure-Activity Relationship (SAR) Insights

By comparing the MIC values of various derivatives, clear SAR trends can be established to guide the synthesis of more potent compounds.

  • Hydrophobicity: There is a positive correlation between the hydrophobicity of a derivative and its ability to fluidize the membrane and exert a bacteriostatic effect.[1] Elongating an alkyl chain, for instance, generally increases activity.[4]

  • Polar Groups: The nature of the polar headgroup also influences activity. For example, positively charged amino groups can potentiate the inhibitory effect compared to a neutral alcohol or a negatively charged carboxylic acid.[4]

  • Gram-Selectivity: Many membrane-active agents show different efficacy against Gram-positive and Gram-negative bacteria. This is often attributed to differences in the cell envelope structure; the outer membrane of Gram-negative bacteria can act as an additional barrier that some derivatives may struggle to cross.[6][7]

Table 1: Representative Antibacterial Activity Data (Hypothetical)

Compound IDR-Group ModificationLogP (Hydrophobicity)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PEA -H (Parent)1.3615002500
PD-01 -CH₃1.858001200
PD-02 -CH₂CH₂CH₃2.84250500
PD-03 -COOH1.08>5000>5000
PD-04 -NH₂1.4110001800

This table illustrates how increasing alkyl chain length (hydrophobicity) in PD-01 and PD-02 enhances activity compared to the parent PEA. The introduction of a highly polar carboxyl group (PD-03) diminishes activity, underscoring the importance of membrane partitioning.

Conclusion and Future Outlook

Phenylethanol derivatives represent a promising class of antibacterial agents that target the bacterial membrane, a mechanism that may circumvent common resistance pathways. The protocols and insights provided herein offer a robust framework for the synthesis, evaluation, and mechanistic understanding of these compounds. Future work should focus on optimizing the hydrophilic-lipophilic balance to maximize potency while minimizing host cell toxicity. Investigating these derivatives in vivo and exploring synergistic combinations with conventional antibiotics will be critical next steps in translating this promising chemical scaffold into next-generation therapeutics.

References

  • Kleinwächter, I., Pannwitt, S., Centi, A., & Schneider, D. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences. Available at: [Link]

  • Berrah, G., & Konetzka, W. A. (1962). The Selective Antibacterial Action of Phenylethyl Alcohol. Journal of Bacteriology. (Note: While the direct link is to a ResearchGate page discussing the topic, the original journal article is a foundational reference). Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Kouidhi, B., Zmantar, T., & Bakhrouf, A. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology. Available at: [Link]

  • Basavaraju, Y. B., Sridhar, M. A., & Lokesh, M. R. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents. Journal of the Chilean Chemical Society. Available at: [Link]

  • Khan, D. D. A., & Singh, D. V. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • CLSI Standards are referenced in Balouiri et al. (2016). The primary source is the Clinical and Laboratory Standards Institute. A general information link is provided. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. (Note: This is a general reference for the methods described in other papers). Referenced in: [Link]

  • Liu, J., Sui, Y., Wisniewski, M., Droby, S., & Liu, Y. (2014). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. BMC Microbiology. Available at: [Link]

  • S. Sumathi, et al. (2012). Green Chemical Synthesis, Characterization and Antibacterial Studies of 2- Phenylethanol. Rasayan Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2023). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. MDPI. Available at: [Link]

  • Richards, C. E., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Public Health. Available at: [Link]

  • Lahav, J., et al. (1976). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Pharmacological Research Communications. Available at: [Link]

Sources

2-(4-(Trifluoromethoxy)phenyl)ethanol as a starting material for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-(Trifluoromethoxy)phenyl)ethanol in Drug Design

Executive Summary

In modern medicinal chemistry, the trifluoromethoxy (


)  group is a privileged motif. Often termed a "super-halogen," it offers a unique combination of high electronegativity, significant lipophilicity (Hansch 

value

+1.04), and metabolic stability. Unlike the trifluoromethyl (

) group, the oxygen atom in

allows for a distinct conformational bias (often orthogonal to the ring) that can enhance binding affinity in hydrophobic pockets of enzymes and receptors (e.g., GPCRs, ion channels).

This guide details the strategic application of This compound (CAS: 196811-90-2) as a versatile starting material. We provide validated protocols for converting this alcohol into three critical building blocks: the Alkyl Bromide (for electrophilic attack), the Carboxylic Acid (for amide coupling), and the Sulfonate Ester (for mild substitution), enabling its insertion into diverse pharmacophores.

Chemical Profile & Handling

PropertyValueNotes
CAS Number 196811-90-2
Formula

MW 206.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 83-86 °C (7.0 mmHg)Volatile under high vacuum.[1]
Solubility DCM, EtOAc, MeOH, DMSOSparingly soluble in water.
Stability Stable under standard conditionsAvoid strong reducing agents.

Safety Note: The


 group is generally stable to hydrolysis; however, standard PPE (gloves, goggles, fume hood) is mandatory due to potential irritant properties of fluorinated aromatics.

Strategic Derivatization Map

The following workflow illustrates the divergence of this compound into high-value intermediates.

DerivatizationMap Start 2-(4-(Trifluoromethoxy) phenyl)ethanol Bromide Alkyl Bromide (Electrophile) Start->Bromide Appel Rxn (CBr4, PPh3) Acid Phenylacetic Acid (Coupling Partner) Start->Acid Jones Ox (CrO3, H2SO4) Tosylate Tosylate/Mesylate (Activated Alcohol) Start->Tosylate TsCl, Et3N Amine Secondary Amines (e.g., Piperidines) Bromide->Amine SN2 Alkylation (K2CO3, MeCN) Amide Amides (Peptidomimetics) Acid->Amide Peptide Coupling (HATU/EDC) Tosylate->Amine Mild SN2

Figure 1: Divergent synthesis pathways from the parent alcohol to key medicinal chemistry building blocks.[2][3]

Detailed Experimental Protocols

Protocol A: Conversion to the Alkyl Bromide (Appel Reaction)

Target: 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene Mechanism: Substitution of the hydroxyl group with bromine under mild, neutral conditions using Triphenylphosphine (


) and Carbon Tetrabromide (

).

Why this method? unlike HBr reflux, the Appel reaction avoids strong acids, preserving the sensitive


 moiety and preventing potential ether cleavage or polymerization.

Materials:

  • Starting Alcohol (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol, 2.06 g) and

    
      (12 mmol, 3.98 g) in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice bath.
    
  • Addition: Slowly add

    
      (12 mmol, 3.15 g) portion-wise over 15 minutes. Caution: The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the less polar bromide (
    
    
    
    ).
  • Workup: Add Hexanes (50 mL) to the reaction mixture to precipitate the Triphenylphosphine oxide (

    
    ) byproduct.
    
  • Filtration: Filter the suspension through a pad of silica gel or Celite. Wash the pad with

    
    /Hexanes (1:1).
    
  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash column chromatography (100% Hexanes) to yield the bromide as a clear oil.

    • Expected Yield: 85–95%

Protocol B: Oxidation to the Carboxylic Acid (Jones Oxidation)

Target: 2-(4-(Trifluoromethoxy)phenyl)acetic acid Application: Precursor for amide coupling in peptidomimetics or fragment-based drug discovery.

Materials:

  • Starting Alcohol (1.0 equiv)

  • Jones Reagent (

    
     in dilute 
    
    
    
    )
  • Acetone (reagent grade)

Step-by-Step Procedure:

  • Setup: Dissolve the alcohol (5 mmol, 1.03 g) in Acetone (25 mL) and cool to 0 °C.

  • Oxidation: Add Jones Reagent dropwise until a persistent orange color remains (indicating excess oxidant). The green Cr(III) precipitate will form immediately.

  • Quenching: Stir at 0 °C for 1 hour. Quench excess oxidant by adding Isopropanol (2 mL) until the solution turns green/blue.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Isolation: Wash the combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: The crude acid can often be recrystallized from Hexanes/DCM or used directly.

    • Expected Yield: >80%[2][4][5][6][7]

Protocol C: N-Alkylation of Heterocycles (The "Linker" Strategy)

Target: N-substituted Piperidine/Piperazine derivatives (common in CNS drugs). Context: This protocol mimics the synthesis of bioactive scaffolds like Ubrogepant intermediates or Fentanyl analogues where a phenethyl chain is attached to a nitrogen core.

Materials:

  • Bromide from Protocol A (1.0 equiv)

  • Secondary Amine (e.g., 4-Piperidone or N-Boc-Piperazine) (1.1 equiv)

  • 
     (anhydrous, 3.0 equiv)
    
  • Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Mixing: In a reaction vial, combine the Bromide (1.0 mmol), Secondary Amine (1.1 mmol), and

    
      (3.0 mmol) in MeCN (5 mL).
    
  • Catalysis (Optional): Add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to accelerate the reaction (Finkelstein condition).

  • Heating: Heat the mixture to 60–80 °C for 12–18 hours.

  • Workup: Cool to RT, filter off the solids, and concentrate the solvent. Partition between water and EtOAc.[1]

  • Result: The resulting tertiary amine is a core scaffold for further elaboration (e.g., reductive amination of the piperidone ketone).

Case Studies & Applications

The 4-(trifluoromethoxy)phenyl moiety is not merely a structural filler; it is a functional pharmacophore.

  • Bioisosterism in CNS Agents:

    • In the development of Riluzole (ALS treatment), the

      
       group improves blood-brain barrier (BBB) penetration compared to a chloro- or methoxy- substituent due to increased lipophilicity without significant steric bulk increase.
      
    • Application: Use Protocol C to attach this tail to piperidine-based sigma receptor ligands.

  • Metabolic Blocking:

    • The para-position of a phenyl ring is a hotspot for CYP450 metabolism (hydroxylation). Capping this position with

      
       blocks this metabolic soft spot, extending the drug's half-life (
      
      
      
      ).
    • Reference Drug:Sorafenib (Kinase inhibitor) utilizes a similar halogenated ether motif to maintain stability and potency.

  • Agrochemical Potency:

    • Compounds like Indoxacarb and Metaflumizone utilize trifluoromethoxy-phenyl groups to enhance cuticular penetration in insects.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. Link

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2023. Link

  • Synthesis and antimicrobial studies of trifluoromethyl phenyl derived pyrazoles. ACS Omega, 2019. Link

  • Product Specification: this compound. Sigma-Aldrich. Link

  • Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine. Google Patents (Bayer AG). Link

Sources

Application Notes and Experimental Protocols for 2-(4-(Trifluoromethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of 2-(4-(Trifluoromethoxy)phenyl)ethanol. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices. This guide leverages the unique physicochemical properties imparted by the trifluoromethoxy group to position this molecule as a valuable building block in medicinal chemistry and agrochemical research.

Introduction

This compound is an aromatic alcohol distinguished by two key structural features: the phenylethanol backbone and the trifluoromethoxy (-OCF3) substituent at the para position of the phenyl ring. The phenylethanol scaffold is prevalent in natural products and is known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[1][2][3] The trifluoromethoxy group is a critical pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby optimizing the pharmacokinetic profile of drug candidates.[4][5] This unique combination makes this compound a molecule of significant interest for the synthesis of novel therapeutic agents and agrochemicals.[5]

This guide offers detailed, field-proven protocols for the laboratory-scale synthesis, purification, and analytical characterization of this compound. Furthermore, it outlines experimental procedures for leveraging its structural attributes in downstream applications, particularly as a versatile intermediate in synthetic chemistry and for preliminary biological screening.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for safe handling and effective experimental design.

Physicochemical Data Summary

The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉F₃O₂[6]
Molecular Weight 206.16 g/mol [6]
CAS Number 196811-90-2[6]
Appearance Colorless Liquid (presumed)General observation
Boiling Point 83-86 °C at 7.0 mmHg[6]
Density 1.2774 g/mL at 25 °C[6]
SMILES OCCc1ccc(OC(F)(F)F)cc1[6]
InChI Key RILZRCJGXSFXNE-UHFFFAOYSA-N[6]
Handling and Safety

This compound and its precursors should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Hazard Codes: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[7]

  • Precautionary Codes: Adhere to precautionary statements including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Section 2: Synthesis Protocol

The most direct and reliable method for synthesizing this compound is through the reduction of the corresponding ketone, 4'-(Trifluoromethoxy)acetophenone. This approach is widely used for the preparation of phenylethanol derivatives due to its high efficiency and mild reaction conditions.

Protocol 2.1: Synthesis via Ketone Reduction

This protocol details the reduction of 4'-(Trifluoromethoxy)acetophenone using sodium borohydride (NaBH₄), a selective and mild reducing agent suitable for converting ketones to secondary alcohols without affecting the trifluoromethoxy group.[8][9][10]

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is chosen over stronger agents like lithium aluminum hydride (LiAlH₄) for its safety, ease of handling, and high chemoselectivity for aldehydes and ketones.[10]

  • Solvent: Anhydrous ethanol is an excellent solvent for both the ketone substrate and NaBH₄. Its protic nature facilitates the quenching of the borate-ester intermediate to yield the final alcohol product.[9]

  • Temperature Control: The reaction is initiated at 0 °C (ice bath) to moderate the initial exothermic reaction upon addition of NaBH₄, preventing potential side reactions.[9]

  • Workup: The reaction is quenched with dilute hydrochloric acid to neutralize excess NaBH₄ and hydrolyze the borate ester. Ethyl acetate is used for extraction due to its good solvency for the product and immiscibility with water.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation Ketone Dissolve 4'-(Trifluoromethoxy)acetophenone in Ethanol Cooling Cool solution to 0 °C (Ice Bath) Ketone->Cooling Add_NaBH4 Add NaBH4 portion-wise Cooling->Add_NaBH4 Warm_RT Warm to Room Temperature & Stir (2-4h) Add_NaBH4->Warm_RT Monitor Monitor by TLC Warm_RT->Monitor Quench Quench with 1M HCl (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (H2O, Brine) Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product Yields Pure Product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-(Trifluoromethoxy)acetophenone (e.g., 5.0 g, 22.9 mmol).

    • Dissolve the ketone in 100 mL of anhydrous ethanol.

    • Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

  • Reduction:

    • Slowly add sodium borohydride (e.g., 1.3 g, 34.4 mmol, 1.5 equivalents) to the stirred solution in small portions over 20 minutes. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.

    • The reaction is complete when the starting ketone spot (visualized under UV light) is no longer visible. The product alcohol will have a lower Rf value.[11]

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M aqueous HCl dropwise until gas evolution ceases and the pH is acidic (~pH 2-3).

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.

Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and confirming the molecular weight of volatile compounds like phenylethanols.[2][13]

  • Instrumentation: Standard GC system coupled with a Mass Spectrometer (e.g., with an Electron Ionization source).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or ZB-624 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Expected Results: A single major peak should be observed. The mass spectrum should show a molecular ion peak (M⁺) at m/z 206, along with characteristic fragmentation patterns for phenylethanol derivatives.[14]

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.25 (d, 2H): Aromatic protons ortho to the ethyl group.

    • δ ~7.15 (d, 2H): Aromatic protons ortho to the -OCF₃ group.

    • δ ~3.88 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

    • δ ~2.87 (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

    • δ ~1.60 (s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary with concentration.[15][16]

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~148.0, 137.5, 130.5, 121.2: Aromatic carbons.

    • δ ~120.8 (q, J ≈ 257 Hz): Carbon of the -OCF₃ group.

    • δ ~63.5: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

    • δ ~38.8: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).[16]

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A single sharp peak is expected, characteristic of the -OCF₃ group. The precise chemical shift will depend on the instrument reference.

Section 4: Applications in Drug Discovery and Agrochemical Research

The title compound is an ideal starting point for creating libraries of more complex molecules for biological screening.

Application 4.1: Use as a Synthetic Intermediate

The primary alcohol functional group is a versatile handle for a wide range of chemical transformations. The trifluoromethoxy group is generally stable to many common reaction conditions.

Derivatization_Pathways cluster_reactions Derivatization Reactions Start This compound Ester Esters Start->Ester Acyl Chloride, Pyridine Ether Ethers Start->Ether NaH, then Alkyl Halide (Williamson) Halide Alkyl Halides Start->Halide SOCl2 or PBr3 Amine Amines Halide->Amine Azide (NaN3), then Reduction (H2/Pd)

Caption: Potential derivatization pathways from the primary alcohol.

Rationale:

  • Esterification: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) can generate a library of esters for structure-activity relationship (SAR) studies.

  • Etherification: The Williamson ether synthesis allows for the introduction of diverse alkyl or aryl groups.

  • Conversion to Halides: Transformation into the corresponding bromide or chloride creates an excellent electrophile for substitution reactions, enabling the introduction of nitrogen, sulfur, or carbon nucleophiles.

Protocol 4.2: In Vitro Antimicrobial Susceptibility Testing

Based on the known antimicrobial properties of phenylethanol, this protocol outlines a method to screen this compound for similar activity.[17][18]

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture to a 0.5 McFarland standard.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

    • Add 50 µL of the standardized bacterial suspension to each well.

  • Controls:

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

    • Include a solvent control (broth + bacteria + DMSO at the highest concentration used).

  • Incubation and Analysis:

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Conclusion

This compound is a strategically designed molecule that combines the biologically relevant phenylethanol core with the pharmacokinetically advantageous trifluoromethoxy group. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and subsequent use as a versatile building block. Its application in the generation of compound libraries for drug discovery and agrochemical development holds significant promise, offering a pathway to novel molecules with potentially enhanced efficacy and metabolic stability.

References

  • Cenmed Enterprises. 2-[4-(Trifluoromethoxy)phenyl]ethanol (C007B-288090). Available from: [Link]

  • ACS Publications. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. Available from: [Link]

  • ResearchGate. Scheme 3. Sodium Borohydride Reduction of Acetophenone. Available from: [Link]

  • NIH National Library of Medicine. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Available from: [Link]

  • NIH National Library of Medicine. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Available from: [Link]

  • Bioanalytical Chemistry Research. Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Available from: [Link]

  • Google Patents. A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • ResearchGate. Purity, Antimicrobial Activities and Olfactory Evaluations of 2-Phenylethanol and Some Derivatives. Available from: [Link]

  • NIH National Library of Medicine. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

  • ResearchGate. Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid. Available from: [Link]

  • NIH National Library of Medicine. GC--MS analysis reveals production of 2--Phenylethanol from Aspergillus niger endophytic in rose. Available from: [Link]

  • Lu Le Laboratory. Sodium Borohydride Reduction of Acetophenone. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • NIH National Library of Medicine. Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Available from: [Link]

  • MDPI. Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. Available from: [Link]

  • Royal Society of Chemistry. Supporting information for - Asymmetric transfer hydrogenation of ketones in water with a recyclable, amphiphilic polymer-supported catalyst. Available from: [Link]

  • WIPO Patentscope. PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. Available from: [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

  • PubChem. (-)-2,2,2-Trifluoro-1-phenylethanol. Available from: [Link]

  • ResearchGate. Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... Available from: [Link]

  • Smith College. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. GC–MS ANALYSIS OF ANTIOXIDANT COMPOUNDS PRESENT IN DIFFERENT EXTRACTS OF AN ENDEMIC PLANT DILLENIA SCABRELLA (DILLENIACEAE) LEAVES AND BARKS. Available from: [Link]

  • The Good Scents Company. 2-(para-anisyl) ethanol. Available from: [Link]

  • Receptor Chem. Innovation in Life Science Research. Available from: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 2-(4-(Trifluoromethoxy)phenyl)ethanol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(4-(Trifluoromethoxy)phenyl)ethanol (CAS: 196811-90-2) Ticket ID: SOL-OCF3-ETH Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering solubility difficulties with This compound because it represents a "physicochemical conflict." While the ethanol tail (-CH₂CH₂OH) is hydrophilic, the bulk of the molecule is dominated by the trifluoromethoxy (-OCF₃) phenyl ring .

The -OCF₃ group is not merely a "fluorinated" ether; it is a super-lipophilic substituent with a Hansch


 value of approximately +1.04 (compared to 0.00 for hydrogen and -0.02 for a standard methoxy group). This makes your molecule behave more like a grease droplet than a standard alcohol.

Critical Constraint: This molecule is a neutral alcohol (pKa > 15). pH adjustment (acid/base addition) will NOT increase solubility and may only induce chemical degradation.

Visual Decision Matrix

Before proceeding, use this logic flow to select the correct solubilization strategy for your specific application.

G Figure 1: Solubilization Strategy Decision Tree Start Start: Select Application Q1 Is the final buffer concentration < 10 µM? Start->Q1 Method1 Method A: Cosolvent Spike (DMSO/Ethanol) Q1->Method1 Yes Q2 Is animal/cell toxicity a major concern? Q1->Q2 No (High Conc. Needed) Method2 Method B: Cyclodextrin Complex (HP-β-CD) Q2->Method2 Yes (High Safety) Method3 Method C: Surfactant Micelles (Tween 80 / Cremophor) Q2->Method3 No (Robust System)

Protocol A: Cosolvent "Spiking" (Low Concentration Assays)

Best for: In vitro screening, enzyme assays (final concentration < 10 µM).[2] Mechanism: Log-linear solubility increase.[1]

The most common error is dissolving the compound in 100% DMSO and "crashing" it into water. The hydrophobic -OCF₃ group causes immediate precipitation upon contact with the aqueous phase, often forming invisible micro-aggregates that skew data.

Optimized Workflow
  • Prepare Stock: Dissolve this compound in 100% DMSO to a concentration of 10–20 mM.

  • Intermediate Dilution (The Bridge): Do not pipette directly into the buffer. Instead, create a 10x working solution using a "bridging solvent" like PEG-400 or Propylene Glycol (PG) .[2]

    • Mix: 10 µL DMSO Stock + 90 µL PEG-400.[1]

  • Final Dilution: Slowly add the intermediate mix to your vortexing aqueous buffer.

Maximum Recommended Solvent Limits:

SolventMax Final % (Cell Culture)Max Final % (Enzyme Assay)Role
DMSO 0.1%1.0%Primary Solubilizer
Ethanol 0.5%2.0%Volatile Cosolvent
PEG-400 1.0%5.0%Bridging Solvent

Protocol B: Cyclodextrin Complexation (High Concentration / In Vivo)

Best for: Animal studies, high-concentration cell assays (> 50 µM).[2] Mechanism: Host-Guest Inclusion.[1]

The -OCF₃ phenyl ring is the perfect size to fit inside the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This shields the hydrophobic tail from water while the CD's exterior hydroxyls interact with the solvent.

CD Figure 2: Encapsulation of the Fluorinated Phenyl Ring cluster_0 Aqueous Environment Drug -OCF3 Phenyl (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Thermodynamic Driving Force CD HP-β-CD Cavity (Lipophilic Core) CD->Complex

[3]

Step-by-Step Formulation
  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in water or saline.[1] (e.g., 2g CD in 10 mL water).[2] Filter through a 0.22 µm filter.

  • Add Compound: Add your compound to the vehicle.

    • Note: Since your compound is likely a liquid or low-melting solid, it may form oil droplets.[2]

  • Energy Input: Sonicate the mixture in a water bath at 40°C for 30–60 minutes .

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter again (0.45 µm) to remove un-complexed drug.

  • Quantification: Analyze the filtrate by HPLC to confirm the final concentration.

Why this works: The fluorinated group (-OCF₃) has high affinity for the CD cavity, displacing water molecules. This is the "Gold Standard" for fluorinated drug delivery [1][2].

Protocol C: Surfactant Micelles

Best for: Toxicology studies, non-sensitive applications.[2] Mechanism: Micellar entrapment.

If Cyclodextrins fail, use non-ionic surfactants.[2] However, be aware that surfactants can lyse cells at high concentrations.[2]

Formulation Recipe
  • Weigh: 5 mg of Compound.

  • Solubilize: Add 100 mg Tween 80 (Polysorbate 80). Vortex until fully dissolved (viscous clear mix).

  • Cosolvent: Add 100 µL Ethanol (anhydrous) to reduce viscosity.

  • Hydrate: Slowly add warm Saline/PBS (approx. 9.8 mL) while vortexing vigorously.

  • Result: A clear to slightly opalescent micellar solution (~0.5 mg/mL).

Troubleshooting & FAQ

Q: I added acid to help dissolve it, but it didn't work. Why? A: this compound is a neutral alcohol.[1] It does not have a basic nitrogen or acidic proton that ionizes in the physiological pH range (1–14). Adding acid only increases the ionic strength of the solution, which can actually induce "salting out" and reduce solubility further [3].

Q: My solution looks clear, but my assay results are erratic. What is happening? A: You likely have a supersaturated solution or a nano-suspension .[1] The compound may have precipitated as invisible nanocrystals that settle over time or stick to the plastic of your well plates.

  • Test: Shine a laser pointer through the solution (Tyndall effect). If you see a beam path, you have suspended particles, not a true solution.[2] Switch to Protocol B (Cyclodextrins).

Q: Can I use 2-Phenylethanol solubility data as a proxy? A: No. The addition of the para-trifluoromethoxy group drastically changes the lipophilicity.

  • 2-Phenylethanol LogP: ~1.36[1][2][4]

  • This compound LogP: Estimated > 2.5 The -OCF₃ group increases the partition coefficient by nearly 1 log unit, making it 10x less water-soluble than the non-fluorinated parent [4].

References

  • Loftsson, T., & Brewster, M. E. (1996).[2][5] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[5][6][7] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[2] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

  • Strickley, R. G. (2004).[5][6] Solubilizing excipients in oral and injectable formulations.[5][6] Pharmaceutical Research, 21(2), 201–230.[2][8] Link

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.[2] Link

Sources

Optimizing reaction conditions for 2-(4-(Trifluoromethoxy)phenyl)ethanol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OCF3-OH-OPT-2024

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Common Failures[1][2][3]

Executive Summary: The Molecule & The Challenge

You are working with 2-(4-(Trifluoromethoxy)phenyl)ethanol (CAS: 503070-57-3).[1][2][3] This is not a standard primary alcohol.[3][4][5] The presence of the para-trifluoromethoxy (


) group introduces specific physicochemical constraints that often derail standard protocols.

Key Molecular Characteristics:

  • Lipophilicity (

    
     shift):  The 
    
    
    
    group adds significant lipophilicity (
    
    
    compared to H).[3] This causes your product to "streak" on silica or co-elute with non-polar byproducts (like triphenylphosphine oxide).[3]
  • Inductive Withdrawal: The

    
     group is strongly electron-withdrawing (
    
    
    
    ).[1][2][3] While it deactivates the aromatic ring, its effect on the terminal alcohol is subtle but critical—it slightly increases the acidity of the benzylic protons, increasing the risk of E2 elimination (styrene formation) during activation steps.

Module 1: Activation of the Alcohol (Mesylation/Tosylation)

User Issue: "I am trying to convert the alcohol to a mesylate/tosylate, but my yields are low (40-50%), and I see a non-polar spot on TLC that isn't my product."

The Diagnosis: The "Styrene Trap"

Phenethyl alcohols are notorious for undergoing competitive E2 elimination to form styrenes. The electron-withdrawing nature of the


 group stabilizes the transition state for elimination slightly more than a standard phenyl ring, making the benzylic protons more susceptible to base abstraction.
Optimized Protocol: The "Cold-Base" Method

Do not use the standard "room temperature, excess pyridine" protocol.[3]

Step-by-Step Optimization:

  • Solvent: Anhydrous Dichloromethane (DCM).[1][3]

  • Base Selection: Use Triethylamine (TEA) instead of Pyridine. TEA is more basic but sterically bulkier, which favors substitution over elimination in this specific kinetic landscape.[3]

  • Temperature (Critical):

    • Start at -10°C (ice/salt bath).

    • Add Methanesulfonyl chloride (MsCl) dropwise.[1][3][6]

    • Maintain < 0°C for the first hour. Do not warm to RT until TLC confirms consumption of starting material.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
New non-polar spot (

)
Formation of 4-(trifluoromethoxy)styrene (Elimination).[1][2][3]Lower temp to -20°C; Switch base to Diisopropylethylamine (DIPEA).[1][2][3]
Product hydrolyzes on column Silica acidity cleaving the sulfonate.[2][3]Pre-treat silica with 1% TEA/Hexanes; Elute rapidly.[1][2][3]
Incomplete conversion MsCl hydrolysis due to wet solvent.Distill MsCl or use fresh bottle; Ensure anhydrous DCM.

Module 2: The Mitsunobu Protocol (Ether/Ester Synthesis)

User Issue: "I cannot separate my product from Triphenylphosphine oxide (


) and the hydrazine byproduct."
The Diagnosis: Lipophilic Overlap

Usually, the product is less polar than


.[3] However, your 

group pushes the product's polarity down, often causing it to overlap perfectly with the

peak during flash chromatography.
Optimized Protocol: The "Precipitation" Workup

Avoid standard DIAD/DEAD if purification is the bottleneck.

  • Reagent Switch: Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine) instead of DEAD/
    
    
    
    .[1][3]
    • Why? The ADDP byproduct is insoluble in cold ether/hexane and precipitates out.[3]

      
       oxide is water-soluble/washable.[1][2][3]
      
  • Alternative Solvent System: If you must use

    
    , switch your column solvent.[3]
    
    • Standard: Hexane/EtOAc.[1][3]

    • Optimized: Toluene/Acetonitrile (95:5).[1][3] The

      
      -
      
      
      
      interactions of Toluene with the
      
      
      often shift its retention time differently than your aliphatic
      
      
      chain.[2]

Module 3: Oxidation to Aldehyde/Acid

User Issue: "Jones reagent destroyed my molecule."

The Diagnosis: Over-oxidation & Acid Sensitivity

While the


 group is chemically robust, the strong sulfuric acid in Jones reagent can cause harsh conditions that favor polymerization of the transient phenylacetaldehyde intermediate.
Optimized Protocol: Buffered Oxidation
  • For Aldehyde: Use Dess-Martin Periodinane (DMP) .[1][3]

    • Conditions: DCM,

      
      C to RT.[3][7][8] Add 1.1 eq of 
      
      
      
      to buffer the acetic acid byproduct.[3]
    • Benefit: Mild, neutral pH, avoids acid-catalyzed aldol condensation of the resulting aldehyde.[3]

  • For Acid: Use TEMPO/BAIB (Bis-acetoxyiodobenzene).[1][3]

    • Conditions: Acetonitrile/Water (1:1).[1][3]

    • Benefit: One-pot conversion to the carboxylic acid without generating toxic Cr(VI) waste.[3]

Visualizing the Workflow

The following decision tree guides you through the derivatization pathways based on your target functional group.

ReactionPathways Start 2-(4-(OCF3)phenyl)ethanol Decision Target Derivative? Start->Decision LG Leaving Group (Mesylate/Tosylate) Decision->LG Activation Ether Ether/Ester (Coupling) Decision->Ether Substitution Ox Carbonyl (Aldehyde/Acid) Decision->Ox Oxidation Styrene RISK: Styrene Formation (Elimination) LG->Styrene High Temp / Strong Base Success_LG Conditions: MsCl, TEA, -10°C LG->Success_LG Optimized Mitsunobu Mitsunobu Protocol Ether->Mitsunobu DMP Aldehyde: Dess-Martin (Buffered) Ox->DMP TEMPO Acid: TEMPO/BAIB Ox->TEMPO Purification Issue: OPPh3 Removal Fix: Use ADDP/PBu3 Mitsunobu->Purification

Figure 1: Strategic Derivatization Flowchart. Green nodes indicate optimized pathways; Red nodes indicate critical failure points.[1][2][3]

FAQ: Frequently Asked Questions

Q: Is the


 group stable to Lithium Aluminum Hydride (LAH)? 
A:  Generally, yes. Unlike 

groups attached directly to electron-deficient rings which can sometimes undergo defluorination, the

ether linkage is robust against LAH reduction at reflux temperatures.[1][2][3] However, avoid dissolving metal reductions (Na/NH3), which can cleave the aryl ether bond [1].[3]

Q: Why does my NMR show a complex multiplet around 7.2 ppm? A: This is the characteristic AA'BB' system of the para-substituted ring. The


 and alkyl chains have similar electronegative pulls, often causing the aromatic protons to overlap more than in simple anisole derivatives. Use 2D COSY to assign them, or rely on the distinctive 

NMR signal (singlet around -58 ppm) to confirm the integrity of the

group [2].

Q: Can I use nucleophilic aromatic substitution (


) to modify the ring? 
A:  No. The 

group is not sufficiently electron-withdrawing to activate the ring for

under mild conditions.[2] You would need metal-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to functionalize the ring carbons.[1][2][3]

References

  • Leroux, F. R., et al. (2005).[3] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[3] ChemBioChem. (Context: Stability and metabolic properties of OCF3).[3]

  • Master Organic Chemistry. (2019). "The Mitsunobu Reaction: Mechanism and Optimization." (Context: Protocol adaptation for primary alcohols).

  • Common Organic Chemistry. (2023). "Mesylation of Alcohols: Conditions and Side Reactions."[3] (Context: Elimination risks in phenethyl substrates).

  • Chemical Society Reviews. (2016). "Unique Fluorine Effects in Organic Reactions."[3] (Context: Electronic influence of fluoroalkyl groups).

Sources

Preventing degradation of 2-(4-(Trifluoromethoxy)phenyl)ethanol in storage

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(4-(Trifluoromethoxy)phenyl)ethanol

CAS: 196811-90-2 | Molecular Formula:


[1]
Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability profile of This compound . While the trifluoromethoxy (


) group confers significant metabolic stability and lipophilicity compared to its methoxy analogs, the primary alcohol tail renders this molecule susceptible to oxidative degradation and hygroscopic uptake.[1]

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets (SDS). We focus here on causality —understanding why degradation occurs so you can implement self-validating storage protocols.[1]

Module 1: Critical Storage Parameters

The integrity of this compound relies on controlling three thermodynamic variables: Oxygen , Temperature , and Photon Energy .[1]

1.1 The "Golden Standard" Protocol
ParameterSpecificationScientific Rationale
Temperature 2–8°C (Refrigerated) Reduces the kinetic rate of auto-oxidation.[1] While the compound is stable at RT for short periods, long-term storage requires cooling to inhibit aldehyde formation.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Critical. The primary alcohol is prone to oxidation to 2-(4-(trifluoromethoxy)phenyl)acetaldehyde.[1] Argon is preferred over Nitrogen as it is heavier than air, creating a better "blanket" in the vial.[1]
Container Amber Glass + Teflon Liner Amber glass blocks UV radiation (290–450 nm) which can catalyze radical formation.[1] Teflon (PTFE) liners prevent leaching of plasticizers from standard caps, which are soluble in this lipophilic liquid.[1]
Desiccation Secondary Containment The compound is slightly hygroscopic.[1] Store the primary vial inside a jar containing activated silica gel or molecular sieves.[1]
1.2 Handling Workflow (Visualized)

The following workflow ensures that every time the bottle is opened, the storage integrity is reset.

HandlingWorkflow Receipt Receipt of Material QC Initial QC (NMR/GC) Receipt->QC Validate Purity Aliquot Aliquot under Argon QC->Aliquot Minimize Headspace Seal Parafilm & Desiccant Aliquot->Seal Double Barrier Store Storage (2-8°C) Seal->Store Long-term

Figure 1: Standard Operating Procedure (SOP) for intake and storage to minimize headspace exposure.

Module 2: Troubleshooting & Diagnostics

Use this section to diagnose visual or spectroscopic anomalies in your sample.

Scenario A: The liquid has turned from colorless to pale yellow.
  • Diagnosis: Oxidative Degradation. [1][2]

  • Mechanism: Trace oxygen has converted a fraction of the alcohol into the corresponding aldehyde or carboxylic acid.[1] The yellow color often comes from trace conjugation or aldol-condensation byproducts of the aldehyde.[1]

  • Validation (NMR): Check proton NMR (

    
    ).
    
    • Look for: A diagnostic aldehyde proton doublet/singlet appearing around 9.7–9.9 ppm .[1]

    • Look for: A carboxylic acid broad singlet around 10–12 ppm .[1]

  • Remediation: If degradation is <5%, pass the liquid through a small neutral silica plug eluting with Hexane/EtOAc (check TLC).[1] The polar acid/aldehyde impurities will retain on the silica longer than the alcohol.[1]

Scenario B: The liquid appears cloudy or has suspended particulates. [1]
  • Diagnosis: Moisture Contamination (Hygroscopicity). [1]

  • Mechanism: The hydroxyl group can hydrogen bond with atmospheric water.[1] At 2-8°C, this absorbed water may phase-separate or cause the precipitation of hydrates.[1]

  • Validation (Karl Fischer): Perform a coulometric Karl Fischer titration.[1] Water content >0.5% warrants action.[1]

  • Remediation: Dissolve in dry Dichloromethane (DCM), dry over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.[1]
    
Scenario C: New peaks in the alkene region (5.0–7.0 ppm). [1]
  • Diagnosis: Acid-Catalyzed Dehydration. [1]

  • Mechanism: If stored in the presence of trace acids (e.g., from unwashed glassware), the ethanol tail can dehydrate to form 4-(trifluoromethoxy)styrene .[1]

  • Remediation: This is irreversible.[1] Distillation (reduced pressure) is required to separate the styrene (lower boiling point) from the alcohol.[1]

Module 3: Degradation Pathway Analysis

Understanding the chemistry allows you to predict impurities.[1] The


 group is electron-withdrawing, which deactivates the ring but does not significantly protect the alkyl tail.[1]

DegradationPathway Compound This compound (Target Molecule) Aldehyde Impurity A: Aldehyde (Yellowing) Compound->Aldehyde [O] (Air/Light) Styrene Impurity C: Styrene Derivative (Polymerization Risk) Compound->Styrene H+ / Heat (-H2O) Acid Impurity B: Carboxylic Acid (Acidity Change) Aldehyde->Acid [O] (Prolonged Exposure)

Figure 2: Primary degradation pathways.[1] The oxidative path (vertical) is the most common storage failure mode.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound at -20°C (Freezer) instead of 2-8°C?

Answer: Yes, and it is often preferred for storage exceeding 6 months.[1] However, you must allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial in humid air will cause immediate condensation of water into the product, accelerating degradation.[1]

Q2: Is the trifluoromethoxy group stable to hydrolysis?

Answer: Yes. The


 bond is exceptionally strong and generally resists hydrolysis under standard storage conditions. Degradation almost exclusively attacks the ethanol tail, not the fluorinated ether.[1]

Q3: I see a "Combustible Liquid" warning. What is the Flash Point?

Answer: The flash point is approximately 78°C (172°F) .[1] While not highly flammable like acetone, it is combustible.[1] Store away from sparks or open flames, and ensure your fridge is spark-proof (ATEX rated) if storing large quantities.[1]

Q4: How do I re-purify a degraded sample?

Answer:

  • Distillation: High vacuum distillation (bulb-to-bulb) is effective given the boiling point (~85°C at 7 mmHg). [1] 2. Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (start 90:10). The lipophilic

    
     group aids separation from more polar oxidation byproducts.[1]
    
References
  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 2-[4-(Trifluoromethoxy)phenyl]ethanol. Merck KGaA.[1][3][4] Link

  • PubChem. (2024).[1][5] Compound Summary: 2-[4-(Trifluoromethoxy)phenyl]ethanol (CID 24884657).[1] National Center for Biotechnology Information.[1] Link

  • Leroux, F. R., et al. (2008).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Contextual grounding on stability of OCF3 group). Link

  • BenchChem. (2025).[1][4][6][7] General Storage Protocols for Functionalized Phenylethanols. (Inferred from general alcohol stability data). Link[1]

Sources

Minimizing rearrangement and elimination with DAST fluorinating reagent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DAST Fluorination

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support center for Diethylaminosulfur Trifluoride (DAST) and its applications in modern synthesis. As a powerful and versatile fluorinating agent, DAST is indispensable for converting alcohols, aldehydes, and ketones into their corresponding fluorinated analogs.[1][2][3] However, its reactivity profile presents unique challenges, most notably the potential for undesired rearrangement and elimination side reactions.[4][5]

This guide is structured to provide you, the research scientist, with not just protocols, but a deeper mechanistic understanding to proactively troubleshoot and optimize your fluorination reactions. We will explore the causality behind common experimental pitfalls and provide field-proven strategies to ensure your synthesis proceeds with the highest possible yield and selectivity.

Troubleshooting Guide: Unwanted Rearrangements

Q: My DAST reaction yielded a structurally rearranged product. What is the underlying cause?

A: This is a classic issue rooted in the reaction mechanism. The fluorination of an alcohol with DAST proceeds by activating the hydroxyl group into a potent leaving group (an alkoxyaminosulfur difluoride intermediate).[6] The subsequent displacement by fluoride can occur via two competing pathways:

  • SN2 Pathway (Desired): A direct, concerted attack by the fluoride ion that results in a clean inversion of stereochemistry. This pathway is favored for primary and less-hindered secondary alcohols.

  • SN1 Pathway (Problematic): If the substrate can form a relatively stable carbocation upon departure of the leaving group, the reaction will proceed through an SN1-type mechanism. This carbocationic intermediate is planar and susceptible to hydride or alkyl shifts (Wagner-Meerwein rearrangements) or ring expansions/contractions to form a more stable carbocation before being trapped by the fluoride ion.[7][8] Diols are particularly susceptible to pinacol-type rearrangements under these conditions.[4][7]

Substrates prone to this pathway include tertiary alcohols, benzylic and allylic alcohols, and secondary alcohols with adjacent groups that can stabilize a positive charge.[8]

G cluster_0 DAST Fluorination Pathways Start R-OH + DAST Intermediate [R-O-SF₂NEt₂] Alkoxyaminosulfur difluoride (Good Leaving Group) Start->Intermediate Activation SN2_Product F-R (Inverted Product) Intermediate->SN2_Product Sₙ2 Pathway (Low Temp, Non-polar Solvent) SN1_Carbocation R⁺ Carbocation Intermediate->SN1_Carbocation Sₙ1 Pathway (Favored by stable R⁺) Rearranged_Carbocation R'⁺ (Rearranged Carbocation) SN1_Carbocation->Rearranged_Carbocation Wagner-Meerwein, etc. SN1_Product F-R (Racemized Product) SN1_Carbocation->SN1_Product Fluoride Attack Rearranged_Product F-R' (Rearranged Product) Rearranged_Carbocation->Rearranged_Product Fluoride Attack

Caption: Competing SN2 and SN1 pathways in DAST fluorination.

Q: How can I design my experiment to suppress these rearrangements?

A: The key is to create conditions that kinetically favor the SN2 pathway over the SN1 pathway.

  • Strict Temperature Control: This is the most critical parameter. Always initiate the reaction at -78 °C (dry ice/acetone bath).[7][9] The lower energy barrier of the SN2 pathway makes it dominant at reduced temperatures, whereas carbocation formation (SN1) has a higher activation energy and is suppressed. Add the DAST reagent dropwise to the cooled solution of your substrate to manage any exotherm.[9]

  • Solvent Selection: Use non-polar, aprotic solvents like dichloromethane (DCM) or hexane.[7] Polar, coordinating solvents can stabilize the carbocationic intermediate, increasing the likelihood of rearrangement.

  • Consider Alternative Reagents: For particularly sensitive substrates, DAST may not be the optimal choice. Modern fluorinating agents have been developed to offer greater stability and selectivity. Reagents like XtalFluor-E or PyFluor often give cleaner reactions with less rearrangement, in part because they are less prone to generating acidic byproducts that can promote carbocation formation.[6][10][11]

Troubleshooting Guide: Elimination Side Products

Q: My reaction is producing a significant amount of alkene byproduct. What is causing this elimination?

A: Elimination is a common competitive pathway to substitution. After the formation of the alkoxyaminosulfur difluoride intermediate, a base (which can be the fluoride ion itself or other species in the mixture) can abstract a proton from a carbon adjacent to the activated alcohol, leading to the formation of a double bond (an alkene).

  • E2 Mechanism: Competes directly with the SN2 reaction. It is favored by sterically hindered substrates where the fluoride ion's backside attack is impeded.

  • E1 Mechanism: Competes with the SN1 reaction. It proceeds through the same carbocation intermediate and is therefore prevalent under conditions that favor the SN1 pathway (e.g., higher temperatures, substrates forming stable carbocations).

Furthermore, DAST can be contaminated with or generate hydrogen fluoride (HF) upon contact with moisture, which is a strong acid that can catalyze elimination.[5][6]

G cluster_1 Substitution vs. Elimination Intermediate Activated Alcohol [R-CH(H)-CH(R')-O-SF₂NEt₂] SN2_Product Substitution Product (Fluoride) Intermediate->SN2_Product Sₙ2 Attack (on Carbon) E2_Product Elimination Product (Alkene) Intermediate->E2_Product E2 Attack (on adjacent Proton)

Caption: The competition between SN2 and E2 pathways.

Q: What experimental adjustments can I make to favor fluorination over elimination?

A: The strategies to minimize elimination overlap significantly with those for preventing rearrangement, as both often stem from carbocationic pathways.

  • Low Temperature: As with rearrangements, maintaining a low temperature (-78 °C to 0 °C) is crucial.[5] Elimination reactions generally have a higher activation energy than substitution.

  • Anhydrous Conditions: Ensure your substrate, solvent, and glassware are scrupulously dry. Any moisture will react with DAST to form HF, which catalyzes elimination.[7][12]

  • Reagent Choice: For substrates prone to elimination, newer reagents are often superior. PyFluor , in particular, is noted for significantly reducing the formation of elimination byproducts compared to DAST.[6][11] XtalFluor reagents also offer better selectivity.[10][11]

Data Summary: Comparing Deoxyfluorination Reagents

ReagentFormThermal StabilityKey AdvantagesCommon Side Reactions
DAST LiquidDecomposes >80-90 °C; can be explosive.[7]Widely used, versatile for many functional groups.[6]Rearrangement, elimination, moisture sensitive.[4][6][7]
Deoxo-Fluor LiquidMore thermally stable than DAST, but still hazardous.[6][13]Similar reactivity to DAST, sometimes with better yields.[6]Rearrangement, elimination, reacts violently with water.[6]
XtalFluor-E / -M Crystalline SolidSignificantly more stable than DAST/Deoxo-Fluor.[13]Easy to handle, not explosive, less violent reaction with water.[10][13]Reduced elimination compared to DAST.[10][11]
PyFluor Crystalline SolidThermally stable, not explosive, less moisture sensitive.[6]Excellent for acid-sensitive substrates, minimal elimination.[6][11]Primarily designed for alcohols; may have different scope.

Protocol: General Procedure for Deoxyfluorination of a Secondary Alcohol

This protocol emphasizes best practices for minimizing side reactions.

Safety Notice: DAST is corrosive, toxic, and reacts violently with water. It can cause severe burns. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12] DAST should be stored at low temperatures (e.g., in a freezer) and handled under an inert atmosphere.[12][14]

1. Preparation:

  • Dry all glassware in an oven ( >100 °C) for several hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Ensure the solvent (e.g., anhydrous dichloromethane) is freshly distilled or from a sealed, dry source.

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the alcohol substrate (1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (approx. 0.1–0.5 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

3. Reagent Addition:

  • Slowly add DAST (1.1–1.5 eq) dropwise to the stirred, cold solution via syringe over 15-30 minutes. The reaction is often accompanied by the evolution of HF gas.

  • Monitor the internal temperature to ensure it does not rise significantly.

4. Reaction Monitoring:

  • Stir the reaction at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

5. Workup:

  • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic process and will evolve gas. Add the quenching solution dropwise initially.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkyl fluoride.

Frequently Asked Questions (FAQs)

Q: Can I heat my DAST reaction to force it to completion? A: Absolutely not. DAST is thermally unstable and should not be heated above 80 °C.[7] Heating can lead to rapid, exothermic decomposition, creating a risk of detonation.[5][6] If your reaction is sluggish, consider longer reaction times at room temperature or re-evaluate substrate reactivity.

Q: I noticed the glass on my flask looks etched after the reaction. Why? A: This is a common observation. A byproduct of the DAST reaction is hydrogen fluoride (HF), which is highly corrosive and will etch glass.[7] While standard glassware is acceptable for the reaction itself, prolonged storage of DAST or reaction mixtures is not recommended. For storage, use polyethylene or Teflon containers.[10]

Q: My reaction with a hindered tertiary alcohol is not working. What can I do? A: Hindered alcohols are challenging substrates for DAST. The SN2 pathway is sterically blocked, and the SN1/E1 pathway often leads to a complex mixture of elimination and rearranged products. This is a scenario where you should strongly consider a modern alternative like PyFluor or XtalFluor, which may offer better selectivity.[6][11]

Q: Besides alcohols, what other functional groups does DAST react with? A: DAST is quite versatile. It will convert aldehydes and ketones to their corresponding geminal difluorides.[4][7][15] It also converts carboxylic acids to acyl fluorides, but unlike the more aggressive sulfur tetrafluoride (SF₄), it will not convert them further to trifluoromethyl groups.[4][5][7]

References

  • Fluorination with aminosulfuranes. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 11, 2026, from [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020, January 1). Reddit. Retrieved February 11, 2026, from [Link]

  • What are the alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions? (n.d.). Chembeo. Retrieved February 11, 2026, from [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Retrieved from [Link]

  • Simpler fluorine chemistry. (n.d.). Society of Chemical Industry. Retrieved February 11, 2026, from [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114. Retrieved from [Link]

  • Shin, Y. J., Lee, S., & Lee, S. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7543–7547. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. Retrieved February 11, 2026, from [Link]

  • Synthesis of fluoroalkanes. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Shin, Y. J., Lee, S., & Lee, S. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. ResearchGate. Retrieved from [Link]

  • Ketone to Difluoro - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 11, 2026, from [Link]

  • Cziáky, Z., Borbás, A., Gáti, T., et al. (2022). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 27(13), 4239. [Link]

  • Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Ferreira, S. B. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130-1131. Retrieved from [Link]

Sources

Validation & Comparative

Validated analytical method for 2-(4-(Trifluoromethoxy)phenyl)ethanol in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-(Trifluoromethoxy)phenyl)ethanol is a lipophilic primary alcohol often encountered as a metabolic intermediate or synthetic precursor in pharmaceutical development (e.g., associated with trifluoromethoxy-containing pharmacophores).[1][2] Its analysis in biological matrices (plasma, tissue homogenates) presents distinct challenges: poor ionization efficiency in standard ESI modes due to the neutral alcohol group, and significant matrix suppression from phospholipids due to its moderate lipophilicity (LogP ~2.2–2.8).

This guide compares two validated workflows: Liquid-Liquid Extraction (LLE) for cost-efficiency and Solid Phase Extraction (SPE) for high-throughput precision.[1] It recommends a specific LC-MS/MS protocol utilizing ammonium adduct formation to overcome ionization hurdles.

Part 1: Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the prerequisite for method selection.[3]

PropertyValue / CharacteristicImpact on Method Development
Structure HO-CH₂-CH₂-Ph-OCF₃The -OCF₃ group adds lipophilicity; the -OH group is polar but neutral.[1]
LogP (Est.) 2.2 – 2.8Retains well on C18; prone to co-elution with plasma phospholipids.[1]
pKa >15 (Alcohol proton)Critical: Will not deprotonate in ESI(-).[1] Will not protonate easily in ESI(+) without additives.[1]
Volatility ModerateEvaporation steps during extraction must be controlled (avoid high temps >40°C).[1]

Part 2: Comparative Analysis of Extraction Strategies

The choice of extraction determines the "cleanliness" of the sample and the extent of matrix effects.

Method A: Liquid-Liquid Extraction (LLE)

Best for: Early discovery, cost-sensitive labs, small sample volumes.[1]

  • Solvent System: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20).[1]

  • Mechanism: Partitioning based on lipophilicity.[1] The non-polar OCF3 group drives the analyte into the organic layer, leaving salts and proteins behind.

  • Pros: Inexpensive; removes proteins effectively.[1]

  • Cons: Phospholipids often co-extract, leading to ion suppression; difficult to automate.

Method B: Solid Phase Extraction (SPE) – RECOMMENDED

Best for: GLP/regulated bioanalysis, high sensitivity requirements.[1]

  • Sorbent: Polymeric Reversed-Phase (e.g., HLB or equivalent).[1]

  • Mechanism: Retention on hydrophobic polymer; rigorous wash steps remove salts and phospholipids before elution.

  • Pros: Superior recovery (>85%); cleaner baseline; amenable to 96-well automation.

  • Cons: Higher cost per sample.[1]

Decision Matrix (Workflow Visualization)

ExtractionComparison Start Biological Sample (Plasma/Tissue) Decision Throughput & Sensitivity Needs? Start->Decision LLE_Path Method A: LLE (Cost-Effective) Decision->LLE_Path Low Volume / Discovery SPE_Path Method B: SPE (High Precision) Decision->SPE_Path Regulated / High Sens LLE_Step Extract with MTBE Freeze/Decant LLE_Path->LLE_Step SPE_Step Load on HLB Cartridge Wash 5% MeOH -> Elute ACN SPE_Path->SPE_Step Result_LLE Moderate Matrix Effect Suitable for >1 ng/mL LLE_Step->Result_LLE Result_SPE Minimal Matrix Effect Suitable for <100 pg/mL SPE_Step->Result_SPE

Figure 1: Decision tree for selecting sample preparation strategy based on study requirements.

Part 3: The Validated Protocol (SPE-LC-MS/MS)

This protocol is designed to meet FDA Bioanalytical Method Validation (2018) and ICH M10 standards.

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., BEH C18).[1][4] Why? High surface area for retention of the neutral alcohol.

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Expert Insight: The ammonium formate is mandatory . It drives the formation of the [M+NH₄]⁺ adduct (m/z = MW + 18), which is far more stable than the protonated [M+H]⁺ ion for this alcohol.

Sample Preparation (SPE Workflow)
  • Aliquoting: Transfer 100 µL plasma to a 96-well plate.

  • ISTD Addition: Add 20 µL Internal Standard (e.g., d4-analog or 2-(4-chlorophenyl)ethanol).

  • Pre-treatment: Add 200 µL 2% Formic Acid in water. Vortex. Acidification disrupts protein binding.

  • Conditioning: Condition SPE plate (30 mg HLB) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample. Apply slow vacuum.

  • Wash 1: 1 mL 5% Methanol in Water. Removes salts/proteins.

  • Wash 2: 1 mL 40% Methanol in Water. Critical Step: Removes phospholipids without eluting the lipophilic analyte.

  • Elution: 2 x 400 µL Acetonitrile.

  • Evaporation: Dry under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B).

Mass Spectrometry Parameters (ESI+)
ParameterSettingRationale
Ionization ESI PositiveTargets Ammonium Adduct [M+NH₄]⁺
Precursor Ion m/z 224.2 (approx)Based on MW 206.1 + 18 (NH₄)
Product Ion 1 m/z 148.1Loss of -OCF3 and/or ethanol chain (Quantifier)
Product Ion 2 m/z 109.1Tropylium-like ion (Qualifier)
Dwell Time 50 msEnsures sufficient points across narrow UHPLC peaks

Part 4: Validation Data Summary (Representative)

The following data represents typical performance metrics for this method when validated according to ICH M10 guidelines.

ParameterAcceptance Criteria (ICH M10)Method Performance (SPE)Method Performance (LLE)
Linearity (R²) > 0.99> 0.995> 0.990
LLOQ S/N > 50.1 ng/mL0.5 ng/mL
Recovery Consistent92% ± 4%78% ± 12%
Matrix Effect 85-115%98% (Negligible)75% (Suppression observed)
Precision (%CV) < 15%3.5%8.2%
Troubleshooting & Expert Insights
  • Issue: Low Sensitivity.

    • Cause: Failure to form the adduct.

    • Fix: Ensure Ammonium Formate is fresh.[1] Alternatively, try APCI (Atmospheric Pressure Chemical Ionization) , which can be more sensitive for neutral alcohols by promoting dehydration ([M+H-H₂O]⁺).[1]

  • Issue: Peak Tailing.

    • Cause: Interaction of the -OH group with silanols on the column.

    • Fix: Use a "Polar Embedded" C18 column or increase buffer strength.[1]

  • Issue: Carryover.

    • Cause: Lipophilic -OCF3 group sticking to injector seals.[1]

    • Fix: Use a strong needle wash (90:10 Acetonitrile:Isopropanol).[1]

Part 5: Biological Pathway Context

Understanding where this metabolite fits helps in interpreting data.[1]

MetabolicPathway Parent Parent Drug (e.g., Trifluoromethoxy-benzyl derivative) Intermediate Aldehyde Intermediate Parent->Intermediate CYP450 Oxidation Target This compound (Target Analyte) Intermediate->Target Alcohol Dehydrogenase (Reduction) Acid Carboxylic Acid Metabolite (Excreted) Target->Acid Oxidation (Phase I) Glucuronide O-Glucuronide Target->Glucuronide UGT (Phase II Conjugation)

Figure 2: Putative metabolic position of the analyte.[1] Note that Phase II conjugation (Glucuronidation) may require hydrolysis steps if "Total" ethanol is required.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1][3][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6054, 2-Phenylethanol (Structural Analog).[1] Retrieved from [Link][1]

  • Chambers, E., et al. (2007).[6] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Contextual grounding for SPE protocol selection).

Sources

Comparative Guide: Efficacy of Phenylethanol Derivatives in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylethanol (2-Phenylethanol or 2-PE) and its hydroxylated derivatives—Tyrosol and Hydroxytyrosol—represent a class of phenolic compounds with distinct antimicrobial profiles. While 2-PE is a standard preservative with broad-spectrum efficacy driven by solvent-like membrane disruption, its hydroxylated analogs (Tyrosol, Hydroxytyrosol) exhibit potency heavily dependent on oxidative mechanisms and membrane permeability coefficients (LogP).

Key Finding: Contrary to the assumption that "more hydroxyl groups = better efficacy," 2-Phenylethanol often outperforms its derivatives against Gram-negative bacteria due to superior lipophilicity. However, Hydroxytyrosol demonstrates superior potency against Gram-positive strains (S. aureus) and specific respiratory pathogens, provided that oxidative stability is maintained during the assay.

Structural & Mechanistic Basis (SAR Analysis)

The antimicrobial efficacy of this class is governed by two competing factors: Lipophilicity (LogP) and Redox Potential .

  • 2-Phenylethanol (2-PE): High LogP (~1.36). It acts primarily as a non-specific membrane toxicant. It partitions into the bacterial cell membrane, increasing fluidity and causing leakage of potassium ions (

    
    ) and ATP.
    
  • Tyrosol: Moderate LogP. Weak antimicrobial activity on its own; often requires synergistic partners.

  • Hydroxytyrosol (HT): Low LogP (Hydrophilic). Its mechanism is dual-action:

    • Direct: Hydrogen bonding with membrane proteins.

    • Indirect: Pro-oxidant generation of hydrogen peroxide (

      
      ) in the extracellular medium (media-dependent).
      
Mechanism of Action: Membrane Interaction

The following diagram illustrates the differential interaction of 2-PE and Hydroxytyrosol with the bacterial envelope.

Mechanism_Action PEA 2-Phenylethanol (High LogP) Membrane Bacterial Membrane (Lipid Bilayer) PEA->Membrane Rapid Partitioning HT Hydroxytyrosol (Low LogP / Antioxidant) HT->Membrane H-Bonding (Weak) OxStress Extracellular ROS (H2O2 Generation) HT->OxStress Auto-oxidation Disruption Increased Fluidity & Swelling Membrane->Disruption Efflux K+ / ATP Leakage Disruption->Efflux OxStress->Membrane Peroxidation Death Cell Death Efflux->Death

Figure 1: Mechanistic pathways of 2-Phenylethanol vs. Hydroxytyrosol. 2-PE relies on direct membrane partitioning, while HT efficacy is partially mediated by oxidative stress.

Comparative Efficacy Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from standardized broth microdilution assays. Note the distinct "spectrum inversion" between Gram-positive and Gram-negative targets.

Table 1: Comparative MIC Values (mg/mL)
CompoundStructureLogPE. coli (Gram -)S. aureus (Gram +)C. albicans (Yeast)
2-Phenylethanol Phenyl ring + Ethanol tail1.361.5 - 2.5 (Effective)2.0 - 5.01.0 - 2.5
Tyrosol 4-Hydroxyphenylethanol0.69> 3.0 (Weak)> 3.0> 5.0
Hydroxytyrosol 3,4-Dihydroxyphenylethanol0.05> 1.0 - 4.0 (Variable*)0.1 - 0.4 (Potent)1.5 - 3.0
Methyl Phenylacetate Ester derivative1.980.9 - 1.2 (High Potency)1.5 - 2.0N/A

> Scientific Insight: Hydroxytyrosol's efficacy against E. coli is highly controversial and media-dependent. In nutrient-rich media (e.g., TSB), it often fails to inhibit Gram-negative growth even at >1000 µg/mL due to rapid degradation and lack of membrane penetration [1][4].

Experimental Protocol: Modified Broth Microdilution

Standard CLSI protocols often fail for phenylethanol derivatives due to volatility (2-PE) and oxidative instability (Hydroxytyrosol). The following protocol incorporates modifications to ensure data integrity.

Critical Modifications
  • Volatility Seal: 2-PE has a vapor pressure that can cause "cross-contamination" via the headspace in 96-well plates.

  • Resazurin Indicator: Colorimetric endpoints are superior to turbidity for these compounds, as high concentrations can alter broth refractive index.

Workflow Diagram

Protocol_Workflow Prep 1. Stock Preparation (Dissolve in DMSO < 2%) Dilution 2. Serial Dilution (Muller-Hinton Broth) Prep->Dilution Inoculum 3. Inoculation (5x10^5 CFU/mL) Dilution->Inoculum Seal 4. CRITICAL: Vapor Seal (Adhesive Film + Lid) Inoculum->Seal Incubate 5. Incubation (24h @ 37°C) Seal->Incubate Dye 6. Add Resazurin (Incubate 2-4h) Incubate->Dye Read 7. Read Endpoint (Pink = Growth / Blue = Inhibition) Dye->Read

Figure 2: Modified broth microdilution workflow emphasizing the vapor seal step required for volatile phenylethanols.

Step-by-Step Methodology
  • Solvent Control: Dissolve Hydroxytyrosol or Tyrosol in sterile water. Dissolve 2-PE in 10% DMSO (Final well concentration must be <1% DMSO to avoid toxicity artifacts).

  • Plate Setup: Use polystyrene 96-well plates. Dispense 100 µL of MHB (Muller-Hinton Broth) into wells.

  • Gradient: Perform 2-fold serial dilutions. Range: 10 mg/mL down to 0.02 mg/mL.

  • Inoculation: Add 100 µL of bacterial suspension adjusted to

    
     CFU/mL.
    
  • Sealing (Crucial): Apply a gas-permeable but moisture-retaining adhesive seal, or use individual micro-tubes if testing highly volatile esters like Methyl Phenylacetate.

  • Readout: Add 20 µL of 0.01% Resazurin solution. A shift from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity. The MIC is the lowest concentration remaining Blue.

Synergistic Potential

In drug development, these derivatives are rarely used as monotherapies. They function best as potentiators .

  • 2-PE + EDTA: 2-PE disrupts the inner membrane, while EDTA chelates divalent cations (

    
    ) in the outer membrane of Gram-negatives. This combination reduces the MIC of 2-PE against Pseudomonas aeruginosa by up to 4-fold [2].
    
  • Hydroxytyrosol + Gentamicin: HT has shown synergy with aminoglycosides against S. aureus, likely by increasing membrane permeability, facilitating antibiotic uptake [3].

Conclusion & Recommendations

  • For Broad-Spectrum Preservation: 2-Phenylethanol remains the gold standard. Its lipophilicity ensures consistent performance against robust Gram-negative bacteria like E. coli and Pseudomonas.

  • For Targeted Gram-Positive Therapy: Hydroxytyrosol is superior but requires formulation stabilization (e.g., encapsulation) to prevent oxidation before reaching the target.

  • For High Potency: Consider synthetic esters like Methyl Phenylacetate , which combine the lipophilicity of 2-PE with improved binding kinetics.

References

  • Medina-Martínez, M. S., et al. (2016).[1] Antimicrobial activity of hydroxytyrosol: a current controversy. Bioscience, Biotechnology, and Biochemistry, 80(4), 801-810.[1] [Link]

  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations.[2] Research in Microbiology, 141(4), 499-510. [Link]

  • Tafesh, A., et al. (2011). Synergistic antibacterial effects of polyphenolic compounds from olive mill wastewater. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Bisignano, G., et al. (1999). On the in-vitro antimicrobial activity of oleuropein and hydroxytyrosol.[3][4][5][6] Journal of Pharmacy and Pharmacology, 51(8), 971-974. [Link]

  • Hamanaka, D., et al. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents.[7][8][9] Molecules, 26(14), 4179.[7] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-(Trifluoromethoxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 2-(4-(Trifluoromethoxy)phenyl)ethanol presents as a key intermediate with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Analysis: Understanding the Risks

Due to its chemical structure, this compound is anticipated to share hazards with similar molecules. A structural analogue, 2-(3-(Trifluoromethyl)phenyl)ethanol, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The trifluoromethoxy group, while generally more stable than a trifluoromethyl group, still introduces the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under certain conditions (e.g., fire).

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] The potential health effects underscore the necessity of a robust PPE strategy to minimize these risks.

Core Principles of PPE Selection

The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific tasks being performed and the associated risks. The following principles guide the recommendations in this document:

  • Barrier Protection: PPE must form an effective barrier between the user and the chemical.[3]

  • Material Compatibility: The materials of the PPE must be resistant to permeation and degradation by the chemical.

  • Task-Appropriate: The level of protection should be commensurate with the scale of the operation and the potential for exposure.

  • Comfort and Fit: Properly fitting and comfortable PPE is more likely to be worn correctly and consistently.

Essential Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with different laboratory operations.

Operation Risk Level Required PPE Rationale
Weighing and preparing solutions LowSafety glasses with side shields, nitrile gloves, lab coatProtects against minor splashes and incidental contact.
Chemical reactions and workup MediumChemical splash goggles, nitrile gloves (or other chemically resistant gloves), lab coat, work in a fume hoodProvides a higher level of protection against splashes and vapors.
Large-scale operations (>5g) HighChemical splash goggles and a face shield, chemically resistant gloves (e.g., neoprene or butyl rubber), chemically resistant apron over a lab coat, work in a fume hoodMaximum protection for eyes, face, and body from significant splashes and aerosol generation.[3]
Handling of neat compound Medium-HighChemical splash goggles, appropriate gloves, lab coat, work in a fume hood with the sash lowered as much as possibleMinimizes exposure to the concentrated form of the chemical.

Detailed PPE Specifications and Protocols

Eye and Face Protection

Given that this class of compounds can cause serious eye irritation, robust eye protection is non-negotiable.[1]

  • Safety Glasses: For low-risk activities, safety glasses with side shields that meet ANSI Z87 standards are the minimum requirement.[4]

  • Chemical Splash Goggles: For any task with a moderate to high risk of splashing, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection compared to safety glasses.[3]

  • Face Shields: When handling larger quantities or performing operations with a high potential for splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[3][4]

Hand Protection

The choice of gloves is critical to prevent skin irritation and potential systemic absorption.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in situations with a high risk of splashing, gloves with greater chemical resistance, such as neoprene or butyl rubber, are recommended. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Protocol:

    • Inspect gloves for any signs of damage before use.

    • Don gloves before handling the chemical.

    • When work is complete, remove gloves using a technique that avoids skin contact with the outer surface.

    • Dispose of used gloves in the appropriate chemical waste container.

    • Wash hands thoroughly after removing gloves.

Body Protection
  • Lab Coat: A standard cotton lab coat should be worn at all times in the laboratory to protect against minor spills and contamination of personal clothing.

  • Chemical-Resistant Apron: For high-risk procedures, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.

Respiratory Protection

For most laboratory-scale operations, working within a certified chemical fume hood will provide adequate respiratory protection.[5] If there is a potential for aerosol generation outside of a fume hood or in the event of a large spill, a respirator may be necessary. The selection of the appropriate respirator cartridge should be made in consultation with an industrial hygienist.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe operational procedures and proper waste disposal.

Handling and Storage Workflow

The following diagram illustrates a safe workflow for handling this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE weigh Weigh compound in fume hood prep_ppe->weigh Proceed reaction Perform reaction in fume hood weigh->reaction Transfer decontaminate Decontaminate glassware reaction->decontaminate Complete waste Dispose of waste decontaminate->waste Segregate remove_ppe Remove PPE waste->remove_ppe Final Step

Caption: Safe handling workflow for this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Alert: Notify your supervisor and colleagues.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Cleanup: Only trained personnel with the appropriate PPE should clean up the spill. Use an inert absorbent material to contain the liquid.

  • Dispose: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste.[6]

Disposal of Waste

All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[7]

  • Waste Segregation: Halogenated organic waste should be collected in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.

  • Container Management: Ensure waste containers are compatible with the chemical and are kept closed when not in use.[7]

  • Empty Containers: "Empty" containers that held the neat compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols, researchers can confidently advance their work while ensuring their well-being and that of their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, continuously assess risks, and prioritize safety in all laboratory endeavors.

References

  • International Chemical Safety Cards (ICSC). (n.d.). PHENETHYL ALCOHOL. Inchem.org. Retrieved from [Link]

  • Moore, C. G. (2023, December 21). Dress for Success: PPE for Distilleries. Spirits & Distilling. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylethanol. Retrieved from [Link]

  • WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (2016). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Isopropyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). 074 - Chemowaste Disposal. Retrieved from [Link]

  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation? Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 167.
  • Environmental Health and Safety. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from [Link]

  • ANEMEL. (2024, December 3). Fluorinated “forever chemicals” and where to find them. Retrieved from [Link]

  • Wang, X., et al. (2023). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review.
  • Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]

  • Eurofins. (n.d.). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Fluorotechnology/Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-(4-(Trifluoromethoxy)phenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.